Hept-5-en-1-yne
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-5-en-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4,6H,5,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQSLQDQSMIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709520 | |
| Record name | Hept-5-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127130-69-2 | |
| Record name | Hept-5-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hept-5-en-1-yne chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-en-1-yne is an organic molecule belonging to the enyne class of compounds, characterized by the presence of both a double (alkene) and a triple (alkyne) bond within its carbon skeleton. Specifically, it is a seven-carbon chain with a terminal alkyne at position 1 and a double bond at position 5. This arrangement of functional groups makes this compound a versatile building block in organic synthesis, with potential applications in the construction of more complex molecules, including those of pharmaceutical interest. This guide provides a comprehensive overview of its chemical structure, properties, and synthetic methodologies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a seven-carbon chain containing a terminal triple bond and a double bond at the fifth carbon. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
Quantitative data for this compound is primarily based on computational models, with some experimental data available for its stereoisomer, (E)-hept-5-en-1-yne. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | PubChem[1] |
| Molecular Weight | 94.15 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 127130-69-2 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 89.9 | PubChem[1] |
| Monoisotopic Mass | 94.078250319 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
Note: Most physical properties such as boiling point and density are not experimentally determined for this compound in the available literature. For a related isomer, hept-1-en-6-yne, a boiling point of approximately 110-112°C and a density of about 0.75 g/cm³ have been reported.
Spectroscopic Data
| Data Type | Description |
| ¹³C NMR | Spectral data available for (E)-hept-5-en-1-yne. |
| GC-MS | Gas Chromatography-Mass Spectrometry data available for (E)-hept-5-en-1-yne. |
Synthesis of this compound
The synthesis of enynes like this compound can be achieved through various modern organic chemistry reactions. Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods. The Sonogashira coupling, which involves the coupling of a terminal alkyne with a vinyl halide, is a particularly suitable method.
General Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the synthesis of an enyne, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials (e.g., propyne and 1-bromo-but-2-ene).
Materials:
-
Vinyl halide (e.g., 1-bromo-but-2-ene)
-
Terminal alkyne (e.g., propyne or its synthetic equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add the vinyl halide and the solvent.
-
Add the palladium catalyst and the copper(I) salt to the reaction mixture.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enyne.
References
An In-depth Technical Guide to the Synthesis and Characterization of Hept-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Hept-5-en-1-yne, a valuable building block in organic synthesis. The document details a robust synthetic protocol and outlines the key analytical techniques for the structural elucidation and purity assessment of this enyne.
Introduction
This compound is a seven-carbon hydrocarbon containing both a terminal alkyne and an internal alkene functional group. This unique structural motif makes it a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The presence of both sp- and sp²-hybridized carbon centers allows for a variety of subsequent chemical transformations, making a reliable synthetic and characterization protocol essential for its effective utilization in research and development.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the alkylation of an acetylide anion with a suitable alkenyl halide. This method provides a straightforward and high-yielding route to the target compound.
Experimental Protocol: Alkylation of Lithium Acetylide with 1-Bromo-pent-3-ene
This procedure details the synthesis of this compound from acetylene and 1-bromo-pent-3-ene.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Acetylene gas, purified
-
1-Bromo-pent-3-ene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Generation of Lithium Acetylide: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a septum is placed under an inert atmosphere (argon or nitrogen). Anhydrous THF is added, and the flask is cooled to -78 °C in a dry ice/acetone bath. Acetylene gas is bubbled through the solvent for 20-30 minutes to ensure saturation.
-
Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C, maintaining the temperature below -70 °C. The formation of a white precipitate of lithium acetylide-ethylenediamine complex may be observed. The mixture is stirred for an additional 30 minutes at this temperature.
-
Alkylation: 1-Bromo-pent-3-ene (1.0 equivalent) is added dropwise to the acetylide suspension at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.[1][2][3][4][5]
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.
Table 1: Summary of Reaction Parameters
| Parameter | Value |
| Reaction Type | Acetylide Alkylation |
| Acetylide Source | Acetylene Gas |
| Base | n-Butyllithium |
| Electrophile | 1-Bromo-pent-3-ene |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to Room Temperature |
| Purification Method | Fractional Distillation |
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | [6] |
| Molecular Weight | 94.15 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 127130-69-2 | [6] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on its structure and typical values for similar compounds.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Absorption Frequencies |
| ¹H NMR | δ 5.4-5.6 (m, 2H, -CH=CH-), δ 2.8-3.0 (m, 2H, -C≡C-CH₂-), δ 2.1-2.3 (m, 2H, =CH-CH₂-), δ 1.9-2.0 (t, 1H, -C≡CH), δ 1.6-1.7 (d, 3H, CH₃-CH=)[7][8][9] |
| ¹³C NMR | δ 125-135 (-CH=CH-), δ 83-85 (-C≡CH), δ 68-70 (-C≡CH), δ 20-35 (-CH₂- groups), δ 15-20 (CH₃-) |
| IR (Infrared) | ~3300 cm⁻¹ (strong, sharp, ≡C-H stretch), ~2110 cm⁻¹ (weak, C≡C stretch), ~1650 cm⁻¹ (medium, C=C stretch), ~3020 cm⁻¹ (=C-H stretch), 2850-2960 cm⁻¹ (-C-H stretch)[10][11][12] |
| Mass Spec. | Molecular Ion (M⁺): m/z = 94. Key fragments may include loss of methyl (m/z = 79) and propyl (m/z = 51) groups.[13][14] |
Logical Workflow
The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound via acetylide alkylation, a reliable and scalable method. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and identity of the synthesized compound. The provided workflow diagram offers a clear visual representation of the entire process, from starting materials to final structural confirmation. This information is intended to empower researchers in their synthetic endeavors and facilitate the use of this compound in the development of novel chemical entities.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Spectroscopic and Spectrometric Analysis of Hept-5-en-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the volatile organic compound hept-5-en-1-yne. This document details predicted spectral data, outlines experimental protocols for data acquisition, and presents a logical workflow for the analysis of this compound, which is of interest in various fields of chemical research and development.
Introduction
This compound is an unsaturated hydrocarbon containing both a double and a triple bond, making it a valuable synthon in organic chemistry. Its characterization is crucial for ensuring purity and confirming its structure in synthetic pathways. This guide focuses on the two primary analytical techniques for structural elucidation: NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show distinct signals for the acetylenic, olefinic, and aliphatic protons. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~1.95 | t | ~2.7 |
| H-3 | ~2.15 | dt | ~7.0, 2.7 |
| H-4 | ~2.28 | q | ~7.0 |
| H-5 | ~5.45 | m | - |
| H-6 | ~5.55 | m | - |
| H-7 | ~1.65 | d | ~6.5 |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for each carbon atom of this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~68.5 |
| C-2 | ~84.0 |
| C-3 | ~18.5 |
| C-4 | ~34.0 |
| C-5 | ~125.0 |
| C-6 | ~130.0 |
| C-7 | ~17.5 |
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Ion and Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (94.15 g/mol ).[1] The fragmentation pattern will be characteristic of an enyne, with cleavage at the allylic and propargylic positions being prominent. The predicted major fragments are listed in Table 3.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment |
| 94 | [C₇H₁₀]⁺ (Molecular Ion) |
| 79 | [C₆H₇]⁺ |
| 67 | [C₅H₇]⁺ |
| 53 | [C₄H₅]⁺ |
| 41 | [C₃H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and GC-MS data for a volatile compound like this compound.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
4.1.2. Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
4.2.1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
4.2.2. GC-MS Parameters:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Analytical Workflow
The logical flow for the analysis of this compound using NMR and MS is depicted in the following diagram.
Caption: Workflow for the analysis of this compound.
References
Hept-5-en-1-yne: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-en-1-yne is an organic molecule belonging to the enyne class of compounds, characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). This dual functionality makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. Its unique structural features are of significant interest to researchers in medicinal chemistry and materials science for the development of novel compounds and polymers. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characteristic reactions.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for its constitutional isomers, many of the properties for this compound itself are based on computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | PubChem[1] |
| Molecular Weight | 94.15 g/mol | PubChem[1] |
| Boiling Point | ~110-112 °C (for hept-1-en-6-yne) | ECHEMI[2] |
| Density | ~0.75 g/cm³ (for hept-1-en-6-yne) | ECHEMI[2] |
| Appearance | Colorless liquid (for hept-1-en-6-yne) | ECHEMI[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | ECHEMI[2] |
| XLogP3-AA | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
-
¹³C NMR: The spectrum for (E)-hept-5-en-1-yne is available and can be used to approximate the chemical shifts for the carbon atoms in this compound.[3]
-
Mass Spectrometry (GC-MS): The mass spectrum of (E)-hept-5-en-1-yne shows a molecular ion peak corresponding to its molecular weight, which would be identical for this compound.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum of hept-1-yne shows characteristic peaks for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹). This compound would exhibit a similar terminal alkyne stretch, along with a C=C double bond stretch (around 1640 cm⁻¹).
Experimental Protocols
The dual functionality of this compound allows for a rich variety of chemical transformations. The following protocols describe its synthesis and the selective reaction of its alkene and alkyne moieties.
Synthesis of this compound via Sonogashira Coupling
A common method for the synthesis of enynes is the Sonogashira coupling, which involves the reaction of a vinyl halide with a terminal alkyne, catalyzed by palladium and copper complexes.
Materials:
-
(E)-1-Iodopent-2-ene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (E)-1-iodopent-2-ene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous, degassed triethylamine (2 equivalents) to the flask.
-
To the stirred mixture, add ethynyltrimethylsilane (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude silyl-protected enyne.
-
Dissolve the crude product in THF and treat with TBAF (1.1 equivalents) at 0 °C to remove the trimethylsilyl protecting group.
-
Stir for 1 hour at room temperature, then quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel.
Hydroboration-Oxidation of the Alkyne Moiety
This reaction selectively targets the terminal alkyne, converting it to an aldehyde.
Materials:
-
This compound
-
9-Borabicyclononane (9-BBN) dimer
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add a solution of 9-BBN dimer (0.55 equivalents) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture to 0 °C and slowly add 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting aldehyde by column chromatography.
Epoxidation of the Alkene Moiety
This reaction selectively targets the alkene, forming an epoxide while leaving the alkyne intact.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add m-CPBA (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium sulfite solution.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Logical Diagram: Reactivity of this compound
Caption: Reactivity of this compound's functional groups.
References
Hept-5-en-1-yne: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-en-1-yne, a versatile seven-carbon molecule featuring both a double and a triple bond, holds a significant place in the landscape of organic synthesis. This document provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While the initial discovery of this specific enyne is not prominently documented as a landmark event, its synthesis falls within the broader development of enyne chemistry, a critical area in the construction of complex organic molecules. This guide presents key physical and chemical properties, detailed experimental protocols for a plausible synthetic route, and visualizations of the underlying chemical logic.
Introduction and Historical Context
The development of synthetic routes to molecules containing both alkene and alkyne functionalities, known as enynes, was a pivotal advancement in organic chemistry. These structures serve as valuable building blocks, allowing for diverse and powerful transformations, including cycloadditions, metathesis reactions, and couplings, to construct complex molecular architectures found in natural products and pharmaceutical agents.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in subsequent chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | PubChem[1] |
| Molecular Weight | 94.15 g/mol | PubChem[1] |
| CAS Number | 127130-69-2 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC=CCCC#C | PubChem[1] |
| InChI Key | OWWQSLQDQSMIDE-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the coupling of an appropriate alkenyl halide with a propargyl equivalent. A plausible and efficient method involves the reaction of a Grignard reagent derived from propargyl bromide with 1-bromo-2-butene.
Plausible Synthesis Pathway
A logical retrosynthetic analysis of this compound suggests a disconnection at the C3-C4 bond, leading to a propargyl nucleophile and a butenyl electrophile.
References
Hept-5-en-1-yne: An In-depth Technical Guide on Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Hept-5-en-1-yne is a non-conjugated enyne, a class of organic molecules containing both a double (alkene) and a triple (alkyne) carbon-carbon bond. Its unique bifunctionality makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the stability and reactivity profile of Hept-T-5-en-1-yne, with a focus on its potential applications in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | PubChem[1] |
| Molecular Weight | 94.15 g/mol | PubChem[1] |
| CAS Number | 127130-69-2 | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Stability Profile
This compound is generally stable under standard laboratory conditions (room temperature and pressure, inert atmosphere). However, its stability is influenced by the presence of the two unsaturated functional groups.
Thermodynamic Stability: Non-conjugated enynes like this compound are thermodynamically less stable than their conjugated isomers. The lack of conjugation means there is no resonance stabilization between the pi systems of the alkene and alkyne.
Reactivity and Decomposition: The molecule is susceptible to degradation under certain conditions:
-
Strong Acids and Bases: Can catalyze isomerization or polymerization.
-
Oxidizing Agents: The double and triple bonds are readily oxidized.
-
Heat and Light: Can promote polymerization and decomposition.
-
Transition Metals: Can catalyze a variety of transformations, including rearrangements and cycloadditions.
Reactivity Profile
The reactivity of this compound is characterized by the distinct chemistries of its terminal alkyne and internal alkene functionalities.
Synthesis of this compound
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of this compound.
Experimental Protocol (General):
-
Preparation of Lithium Acetylide: To a solution of but-1-yne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour.
-
Coupling Reaction: Allyl bromide is then added dropwise to the lithium acetylide solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Key Reactions of this compound
1. Reactions of the Terminal Alkyne:
The terminal alkyne is characterized by its acidic proton and its ability to undergo various addition and coupling reactions.
-
Deprotonation and Alkylation: The terminal proton can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form an acetylide anion. This nucleophile can then react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
-
Hydration (Markovnikov Addition): In the presence of a mercury(II) catalyst and aqueous acid, water adds across the triple bond to form an enol, which tautomerizes to the corresponding methyl ketone (hept-5-en-2-one).
-
Hydroboration-Oxidation (Anti-Markovnikov Addition): Reaction with a hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in basic conditions yields the corresponding aldehyde (hept-5-en-1-al).
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst.
2. Reactions of the Internal Alkene:
The internal, non-conjugated double bond undergoes typical electrophilic addition reactions.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields the corresponding dihalide.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen atoms.
-
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) forms an epoxide.
-
Hydrogenation: The double bond can be selectively reduced to an alkane using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. The alkyne can also be reduced under these conditions. Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst.
3. Reactions Involving Both Functional Groups:
The presence of both an alkene and an alkyne in the same molecule opens up possibilities for intramolecular reactions and metal-catalyzed rearrangements.
-
Enyne Metathesis: In the presence of a suitable transition metal catalyst (e.g., Grubbs catalyst), this compound can undergo intramolecular ring-closing metathesis, although this is more common for 1,6- or 1,7-enynes. Intermolecular enyne metathesis is also a possibility. Kinetic studies on similar systems have shown that greater substitution on the alkyne can accelerate the rate of metathesis.[2]
Reaction Pathways Overview:
Caption: Reactivity map of this compound.
Conclusion
This compound is a valuable substrate in organic synthesis due to the orthogonal reactivity of its alkyne and alkene functional groups. While detailed experimental data on its thermodynamic and kinetic properties are scarce in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of terminal alkynes and internal alkenes. This guide provides a foundational understanding for researchers and professionals looking to utilize this compound in the development of novel molecules and synthetic methodologies. Further experimental investigation is warranted to fully characterize its stability and reactivity profile.
References
Comprehensive literature review on Hept-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hept-5-en-1-yne is an organic compound featuring both a double bond (alkene) and a triple bond (alkyne) within its seven-carbon chain. This dual functionality makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. The presence of the terminal alkyne provides a handle for various coupling reactions, while the internal alkene can participate in a range of addition and cycloaddition reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on experimental details and potential applications in research and drug development. Enyne derivatives, in general, have garnered attention for their presence in biologically active natural products and their potential as pharmacological agents, exhibiting activities such as anti-inflammatory effects.[1][2][3]
Physicochemical Properties
This compound is a relatively small, nonpolar molecule. Its physical and chemical properties are summarized in the table below. The calculated LogP value suggests moderate lipophilicity.[4]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | [4] |
| Molecular Weight | 94.15 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 127130-69-2 | [4] |
| XLogP3-AA | 2.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 0 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 94.078250319 Da | [2][4] |
| Monoisotopic Mass | 94.078250319 Da | [2][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, primarily involving the formation of carbon-carbon bonds between precursors containing the alkyne and alkene functionalities. Common strategies include nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Alkylation of a Propargyl Grignard Reagent
A plausible synthetic route involves the reaction of a propargyl Grignard reagent with an appropriate allyl halide.
Experimental Protocol:
Materials:
-
Magnesium turnings
-
Mercuric chloride (catalyst)
-
Propargyl bromide
-
Crotyl bromide (1-bromo-2-butene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Aqueous solution of ammonium chloride (for quenching)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings and a catalytic amount of mercuric chloride are placed under an inert atmosphere (e.g., argon or nitrogen).
-
A small amount of propargyl bromide dissolved in anhydrous ether is added to initiate the Grignard reagent formation. The reaction is often initiated with gentle warming.
-
Once the reaction commences, the flask is cooled in a dry ice/acetone bath to approximately -20°C.[5]
-
A solution of the remaining propargyl bromide and an equimolar amount of crotyl bromide in anhydrous ether is added dropwise to the stirred suspension, maintaining the temperature below -10°C.[5] The low temperature is crucial to prevent side reactions, such as the rearrangement of the propargyl Grignard reagent.[5]
-
After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Logical Workflow for Grignard-based Synthesis:
Caption: Grignard-based synthesis of this compound.
Sonogashira and Negishi Cross-Coupling Reactions
Alternatively, this compound can be synthesized via palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.
-
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][3][6][7][8] For the synthesis of this compound, this would entail the reaction of propargyl zinc chloride with 1-bromo-2-butene.
-
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[9][10][11][12] The synthesis of this compound could be achieved by coupling propargylzinc bromide with crotyl bromide.
Generalized Experimental Protocol for Sonogashira Coupling:
Materials:
-
Vinyl halide (e.g., 1-bromo-2-butene)
-
Terminal alkyne (e.g., propyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diethylamine)
-
Anhydrous and anaerobic solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the vinyl halide and terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or gently heated until the starting materials are consumed (monitored by TLC or GC).[1]
-
The reaction mixture is then filtered to remove the ammonium salt precipitate.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the enyne product.
Reaction Pathway for Sonogashira Coupling:
Caption: Sonogashira coupling for this compound synthesis.
Spectroscopic Data
| Spectroscopic Data | Expected Features |
| ¹H NMR | Signals for the acetylenic proton (C≡C-H), methylene protons adjacent to the triple bond and the double bond, vinylic protons (C=C-H), and the terminal methyl group protons. |
| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne, the two sp²-hybridized carbons of the alkene, and the three sp³-hybridized carbons of the methylene and methyl groups. A reference to a ¹³C NMR spectrum for (E)-hept-5-en-1-yne exists in the PubChem database.[2] |
| Infrared (IR) | Characteristic absorption bands for the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C triple bond stretch (~2100 cm⁻¹), the C=C double bond stretch (~1650 cm⁻¹), and C-H stretches for the alkyl and vinyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z = 94. A GC-MS reference for (E)-hept-5-en-1-yne is available on PubChem.[2] |
Chemical Reactivity
The dual functionality of this compound allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions of the Alkyne Moiety
-
Alkylation: The terminal alkyne proton is weakly acidic and can be deprotonated by a strong base (e.g., sodium amide or an organolithium reagent) to form an acetylide anion. This nucleophilic anion can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond, extending the carbon chain.
-
Hydration: In the presence of a mercury(II) catalyst and aqueous acid, the terminal alkyne can undergo hydration to form a methyl ketone via an enol intermediate.
-
Hydroboration-Oxidation: Reaction with a sterically hindered borane followed by oxidation with hydrogen peroxide in a basic solution yields an aldehyde.
-
Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to an alkane using catalytic hydrogenation with palladium on carbon.
-
Coupling Reactions: As mentioned in the synthesis section, the terminal alkyne is an excellent substrate for various cross-coupling reactions, including Sonogashira, Negishi, and Glaser couplings.
Reactions of the Alkene Moiety
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation. Selective reduction in the presence of the alkyne can be challenging but may be achieved with specific catalysts.
-
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields a dihaloalkane.
-
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents.
-
Epoxidation: The alkene can be converted to an epoxide using a peroxy acid such as m-CPBA.
-
Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as Diels-Alder reactions if appropriately substituted, to form cyclic compounds.
General Reactivity Overview:
Caption: Reactivity of this compound's functional groups.
Applications in Drug Development and Research
While specific applications of this compound in drug development are not extensively documented, the enyne motif is a key structural feature in numerous biologically active natural products and synthetic compounds.[1][2][3] The ability to selectively functionalize either the alkyne or the alkene allows for the construction of diverse molecular scaffolds, which can be screened for pharmacological activity.
The terminal alkyne is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery for lead optimization and the synthesis of bioconjugates. The alkene functionality can be used to introduce stereocenters and build complex ring systems found in many natural products.
Potential Signaling Pathway Involvement:
Given that some enyne-containing natural products exhibit anti-inflammatory properties, a hypothetical mechanism of action could involve the modulation of inflammatory signaling pathways. For instance, an enyne-containing compound might inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Hypothetical inhibition of inflammatory pathways.
Conclusion
This compound is a valuable and versatile building block in organic synthesis due to its dual alkene and alkyne functionalities. Its synthesis can be achieved through established methods like Grignard reactions and modern cross-coupling techniques. The distinct reactivity of its two unsaturated moieties allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. While its direct biological applications are yet to be fully explored, the prevalence of the enyne motif in bioactive compounds suggests its potential as a scaffold in drug discovery programs. Further research into the synthesis and reactivity of this compound and its derivatives will undoubtedly open up new avenues for the development of novel therapeutics and functional materials.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. (E)-hept-5-en-1-yne | C7H10 | CID 14688757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. This compound | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. chemistnotes.com [chemistnotes.com]
- 11. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 12. Negishi Coupling [organic-chemistry.org]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Hept-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Hept-5-en-1-yne, a versatile unsaturated hydrocarbon, serves as a critical building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. Its unique structure, featuring both a double and a triple bond, allows for a rich and diverse range of chemical transformations. However, the inherent reactivity and physical properties of this compound necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols to ensure the well-being of laboratory personnel and the integrity of research.
This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been compiled using data from structurally similar C7 unsaturated hydrocarbons, primarily Hept-1-ene and Hept-2-yne. It is imperative to recognize that while this information provides a strong foundation for safe handling, it should be used as a guide and supplemented with sound laboratory judgment and a thorough risk assessment for any specific experimental protocol.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its structural analogs is presented below. These properties are crucial for understanding the behavior of the compound under various laboratory conditions.
| Property | This compound (Computed) | Hept-1-ene (Experimental) | Hept-2-yne (Experimental) |
| Molecular Formula | C₇H₁₀ | C₇H₁₄ | C₇H₁₂ |
| Molecular Weight | 94.15 g/mol | 98.19 g/mol | 96.17 g/mol |
| Boiling Point | Not available | 94 °C | 111-112 °C |
| Melting Point | Not available | -119 °C | -80 °C |
| Flash Point | Not available | -8 °C | 8.2 °C[1] |
| Density | Not available | 0.697 g/cm³ at 25 °C | 0.763 g/cm³ |
| Solubility in Water | Insoluble (predicted) | Insoluble | Insoluble |
Hazard Identification and GHS Classification
Based on the data for analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with its flammability and potential for aspiration toxicity.
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour.[2] |
| Aspiration Hazard | Category 1 | sağlık | Danger | H304: May be fatal if swallowed and enters airways.[2] |
| Skin Corrosion/Irritation | Category 2 | ! | Warning | H315: Causes skin irritation.[2] |
| Specific target organ toxicity — single exposure (Central nervous system) | Category 3 | ! | Warning | H336: May cause drowsiness or dizziness.[2] |
| Hazardous to the aquatic environment, short-term (acute) | Category 1 | balık ve ağaç | Warning | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | balık ve ağaç | Warning | H410: Very toxic to aquatic life with long lasting effects.[2] |
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound in a research environment. Adherence to this workflow is critical for minimizing risks.
Experimental Protocols: Safety and Handling Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid breathing vapors. Remove all sources of ignition and ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[3]
Exposure Controls and Personal Protection
A systematic approach to exposure control is essential when working with volatile and flammable compounds like this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear flame-retardant, antistatic protective clothing and chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Stability and Reactivity
-
Reactivity: Vapors may form an explosive mixture with air.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[2]
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.
Toxicological Information
Detailed toxicological data for this compound is not available. However, based on analogous compounds, the following can be inferred:
-
Acute Toxicity: Likely to have low acute oral, dermal, and inhalation toxicity.
-
Skin Irritation: Expected to be a skin irritant.[2]
-
Eye Irritation: May cause serious eye irritation.
-
Aspiration Hazard: Poses a significant aspiration hazard if swallowed, which can be fatal.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[2]
Conclusion
This compound is a valuable reagent in synthetic chemistry, but its safe use hinges on a comprehensive understanding of its potential hazards and the strict application of appropriate safety protocols. This guide, by synthesizing data from related compounds, provides a robust framework for researchers, scientists, and drug development professionals to handle this chemical responsibly. A culture of safety, underscored by thorough risk assessments and adherence to established procedures, is paramount to mitigating risks and fostering a secure research environment.
References
Theoretical and Computational Deep Dive into Hept-5-en-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-en-1-yne is a versatile seven-carbon molecule featuring both an alkene and an alkyne functional group. This dual reactivity makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside detailed experimental protocols for its synthesis and characterization. The document is intended to serve as a resource for researchers leveraging this and similar enyne scaffolds in their work.
Molecular Properties and Computational Analysis
This compound possesses a flexible aliphatic chain, and its conformational landscape, electronic properties, and spectroscopic signatures can be extensively studied using computational chemistry.
Conformational Analysis
A thorough conformational analysis of this compound is crucial for understanding its reactivity. Computational methods, such as molecular mechanics (MMFF94s) for an initial search followed by geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, can elucidate the potential energy surface and identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature and can influence the selectivity of chemical reactions.
Computed Physicochemical Properties
A summary of the computed physicochemical properties for this compound is presented in Table 1. These values are obtained from computational models and provide essential information for experimental design and interpretation.
| Property | Value | Computational Method |
| Molecular Formula | C7H10 | - |
| Molecular Weight | 94.15 g/mol | PubChem 2.1 |
| IUPAC Name | This compound | LexiChem 2.6.6 |
| InChI | InChI=1S/C7H10/c1-3-5-7-6-4-2/h1,4,6H,5,7H2,2H3 | InChI 1.0.5 |
| InChIKey | OWWQSLQDQSMIDE-UHFFFAOYSA-N | InChI 1.0.5 |
| SMILES | CC=CCCC#C | OEChem 2.3.0 |
| XLogP3 | 2.1 | XLogP3 3.0 |
| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.6.11 |
| Complexity | 89.9 | Cactvs 3.4.6.11 |
Table 1: Computed Physicochemical Properties of this compound.
Theoretical Spectroscopic Data
DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of synthesized molecules.
The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculated shifts, referenced against a standard like tetramethylsilane (TMS), provide a valuable comparison for experimental data.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | 68.5 | 1.95 (t) |
| C2 | 83.8 | - |
| C3 | 18.2 | 2.15 (m) |
| C4 | 28.7 | 2.05 (m) |
| C5 | 124.5 | 5.40 (m) |
| C6 | 129.8 | 5.50 (m) |
| C7 | 17.5 | 1.70 (d) |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Multiplicities (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) are predicted based on the structure.
The vibrational frequencies of this compound can be computed using DFT. The resulting theoretical IR spectrum displays characteristic peaks for the alkyne and alkene functional groups, which are crucial for experimental verification of the molecule's synthesis.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C≡C-H stretch | 3310 | Strong, sharp |
| C=C-H stretch | 3020 | Medium |
| C-H (sp³) stretch | 2950-2850 | Strong |
| C≡C stretch | 2120 | Weak to medium, sharp |
| C=C stretch | 1650 | Medium |
| C-H bend | 1450-1375 | Medium |
Table 3: Key Predicted Infrared Vibrational Frequencies for this compound.
Experimental Protocols
The synthesis and purification of this compound can be achieved through established organometallic coupling reactions. The following protocols provide a detailed methodology.
Synthesis of this compound via Iron-Catalyzed Grignard Coupling
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
1-bromo-pent-3-ene
-
Ethynylmagnesium bromide solution (0.5 M in THF)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, argon-purged flask, add Fe(acac)₃ (5 mol%).
-
Add anhydrous THF and NMP (4:1 v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the ethynylmagnesium bromide solution.
-
Add 1-bromo-pent-3-ene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). Compare the experimental chemical shifts and coupling constants with the predicted values in Table 2.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the purified product. The presence of characteristic absorption bands for the alkyne and alkene functional groups (as predicted in Table 3) will confirm the structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula C7H10.
Reaction Pathways and Logical Relationships
This compound is a precursor for a variety of chemical transformations. The following diagrams illustrate a general workflow for its computational analysis and a key synthetic reaction.
Caption: Computational analysis workflow for this compound.
Caption: Synthetic pathway for this compound via Grignard coupling.
Conclusion
This technical guide has provided a detailed theoretical and computational overview of this compound, a molecule of significant interest in synthetic chemistry. The presented data, including computed physicochemical properties and predicted spectroscopic signatures, serve as a valuable reference for researchers. Furthermore, the detailed experimental protocol for its synthesis via iron-catalyzed Grignard coupling offers a practical route to access this versatile building block. The logical workflows depicted in the diagrams aim to streamline both the computational analysis and the synthetic planning involving this compound and related enyne systems. This comprehensive guide is intended to facilitate further research and application of this compound in the development of novel molecules for various scientific disciplines.
Methodological & Application
The Synthetic Utility of Hept-5-en-1-yne: A Versatile Building Block for Complex Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hept-5-en-1-yne is a valuable and versatile starting material in organic synthesis, serving as a precursor for the construction of complex carbocyclic and heterocyclic frameworks. Its bifunctional nature, possessing both an alkene and a terminal alkyne, allows for a variety of selective transformations, making it a key intermediate in the synthesis of natural products and pharmaceutically relevant compounds. This document provides an overview of its applications, with a focus on the Pauson-Khand reaction, gold-catalyzed cycloisomerization, and ruthenium-catalyzed enyne metathesis, complete with detailed experimental protocols and quantitative data.
Key Applications of this compound
The strategic placement of the double and triple bonds in this compound makes it an ideal substrate for a range of intramolecular cyclization reactions. The most prominent applications include:
-
Pauson-Khand Reaction: A formal [2+2+1] cycloaddition that allows for the efficient construction of bicyclic cyclopentenones.
-
Gold-Catalyzed Cycloisomerization: A powerful method to generate diverse carbocyclic skeletons through the activation of the alkyne moiety.
-
Ruthenium-Catalyzed Enyne Metathesis: A bond reorganization reaction that leads to the formation of conjugated dienes, which are themselves versatile synthetic intermediates.
Data Presentation
The following table summarizes the quantitative data for the key reactions of this compound and its isomers, providing a comparative overview of their efficiency.
| Reaction | Catalyst/Reagent | Product | Yield (%) | Reference |
| Intramolecular Pauson-Khand | Co₂(CO)₈ | Bicyclo[3.3.0]oct-1-en-3-one | 31 | [1] |
| Gold-Catalyzed Cycloisomerization | [(Ph₃PAu)₃O]BF₄ | Cross-conjugated trienes (general) | 60-88 | [2] |
| Ruthenium-Catalyzed Enyne Metathesis | Grubbs-type catalysts | 1,3-dienes (general) | 50-90+ |
Experimental Protocols
Intramolecular Pauson-Khand Reaction of this compound
This protocol describes the synthesis of bicyclo[3.3.0]oct-1-en-3-one via the intramolecular Pauson-Khand reaction of this compound. The reaction proceeds through the formation of a hexacarbonyldicobalt-alkyne complex, followed by thermal cyclization.[1][3]
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Degassed solvent (e.g., toluene or isooctane)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for chromatography
Procedure:
-
Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a minimal amount of degassed solvent. To this solution, add dicobalt octacarbonyl (1.1 eq) portion-wise at room temperature. The reaction mixture will typically change color to dark red or brown, indicating the formation of the alkyne-cobalt complex. Stir the reaction for 2-4 hours at room temperature.
-
Cyclization: After the complex formation is complete (as indicated by TLC or IR spectroscopy), dilute the reaction mixture with more degassed solvent. Heat the solution to 80-110 °C. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The cobalt residues can be removed by filtration through a pad of silica gel or by oxidative work-up (e.g., exposure to air or addition of a mild oxidant like N-methylmorpholine N-oxide).
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired bicyclo[3.3.0]oct-1-en-3-one.
General Protocol for Gold-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol outlines a general procedure for the gold-catalyzed cycloisomerization of 1,6-enynes like this compound. Gold catalysts, being highly π-philic, activate the alkyne towards nucleophilic attack by the tethered alkene, leading to a variety of cyclized products.[2]
Materials:
-
This compound (or other 1,6-enyne)
-
Gold(I) catalyst (e.g., Ph₃PAuCl/AgSbF₆ or [(Ph₃PAu)₃O]BF₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane or chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (if using a two-component system): In a flame-dried Schlenk flask under an inert atmosphere, stir a mixture of the gold(I) precatalyst (e.g., Ph₃PAuCl, 1-5 mol%) and a silver salt (e.g., AgSbF₆, 1-5 mol%) in the chosen anhydrous solvent for 15-30 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.
-
Reaction: To the activated catalyst solution, add the 1,6-enyne substrate (1.0 eq) via syringe. If using a single-component catalyst like [(Ph₃PAu)₃O]BF₄, add it directly to a solution of the enyne.
-
Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to 60 °C) and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to yield the cycloisomerized product.
General Protocol for Ruthenium-Catalyzed Enyne Metathesis
This protocol provides a general method for the ring-closing enyne metathesis (RCEYM) of substrates such as this compound using a Grubbs-type ruthenium catalyst. This reaction is a powerful tool for the formation of cyclic 1,3-dienes.
Materials:
-
This compound (or other suitable enyne)
-
Ruthenium catalyst (e.g., Grubbs 1st or 2nd generation catalyst, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous, degassed solvent.
-
Catalyst Addition: Add the ruthenium catalyst to the solution. The reaction is typically carried out at room temperature or with gentle heating (40-80 °C).
-
Monitoring: Follow the progress of the reaction by TLC or GC-MS. The formation of the conjugated diene product can often be visualized by a color change in the reaction mixture.
-
Work-up and Purification: Upon completion, the reaction can be quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Visualizations
Pauson-Khand Reaction Pathway
References
Hept-5-en-1-yne: A Versatile Precursor in the Symphony of Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hept-5-en-1-yne, a simple and readily available 1,6-enyne, serves as a powerful and versatile building block in the intricate art of natural product total synthesis. Its unique arrangement of a terminal alkyne and a terminal alkene within a seven-carbon chain allows for a diverse array of chemical transformations, enabling the efficient construction of complex carbocyclic and heterocyclic scaffolds that form the core of many biologically active natural products. This document provides detailed application notes and protocols for the use of this compound and its derivatives in key synthetic strategies, including enyne metathesis, gold-catalyzed cycloisomerization, and the Pauson-Khand reaction.
Application Notes
The strategic importance of this compound as a precursor lies in its ability to undergo a variety of powerful cyclization reactions, rapidly increasing molecular complexity in a controlled manner.
1. Enyne Metathesis: Ruthenium-catalyzed enyne metathesis is a cornerstone transformation for 1,6-enynes. Depending on the reaction conditions and the substrate, it can proceed through different pathways:
-
Ring-Closing Enyne Metathesis (RCEYM): This intramolecular reaction leads to the formation of cyclic 1,3-dienes, which are valuable intermediates for subsequent transformations such as Diels-Alder reactions. The synthesis of (-)-stemoamide showcases the power of this strategy, where a derivative of pyroglutamic acid is converted to a complex enyne that undergoes RCEYM to form a key bicyclic intermediate.
-
Cross-Enyne Metathesis: This intermolecular reaction, typically with ethylene, allows for the efficient construction of 1,3-diene moieties. The total syntheses of anolignans A and B exemplify this approach, where a symmetrical or asymmetrical alkyne is reacted with ethylene in the presence of a ruthenium catalyst to generate the central diene core of the natural products.
2. Gold-Catalyzed Cycloisomerization: Gold(I) catalysts have emerged as exceptionally mild and efficient promoters of enyne cycloisomerization reactions. These reactions proceed through a distinct mechanism compared to metathesis, typically involving the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the alkene. This methodology provides access to a variety of carbocyclic skeletons, often with high stereoselectivity. The reaction is highly versatile, and the outcome can be influenced by the nature of the substrate and the catalyst.
3. Pauson-Khand Reaction: This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide is a powerful method for the synthesis of cyclopentenones. In the context of 1,6-enynes like this compound, the intramolecular version of this reaction is particularly valuable for the construction of bicyclic systems. The reaction is typically mediated by cobalt carbonyl complexes, although other transition metals can also be used. The intramolecular Pauson-Khand reaction has been a key step in the synthesis of numerous complex natural products containing five-membered rings.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key transformations involving 1,6-enynes, representative of the reactivity of this compound derivatives.
Ring-Closing Enyne Metathesis in the Total Synthesis of (-)-Stemoamide
The total synthesis of the alkaloid (-)-stemoamide provides an excellent example of the application of ring-closing enyne metathesis to construct a complex heterocyclic framework. The key step involves the cyclization of a highly functionalized enyne derived from (-)-pyroglutamic acid.
Quantitative Data for the Ring-Closing Enyne Metathesis Step:
| Entry | Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Enyne 44 | Grubbs' 1st Gen. (4) | CH₂Cl₂ | rt | 24 | Bicyclic diene 45 | 87 | [1] |
Experimental Protocol for Ring-Closing Enyne Metathesis:
To a solution of the enyne precursor (1.0 mmol) in anhydrous and degassed dichloromethane (100 mL, 0.01 M) under an argon atmosphere is added the Grubbs' first-generation catalyst (0.04 mmol, 4 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclic diene.
Caption: Workflow for the synthesis of (-)-stemoamide via RCEYM.
Cross-Enyne Metathesis in the Total Synthesis of Anolignans A and B
The synthesis of anolignans A and B highlights the utility of cross-enyne metathesis with ethylene to construct a 1,3-diene core.
Quantitative Data for Cross-Enyne Metathesis with Ethylene:
| Entry | Alkyne Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Alkyne 4a | Grubbs' 1st Gen. (10) | CH₂Cl₂ | rt | 45 | 1,3-Diene 5a | 76 | [2] |
| 2 | Alkyne 4b | Grubbs' 1st Gen. (10) | CH₂Cl₂ | rt | 20 | 1,3-Diene 5b | 91 | [2] |
| 3 | Alkyne 4c | Grubbs' 1st Gen. (10) | CH₂Cl₂ | rt | 20 | 1,3-Diene 5c | 95 | [2] |
| 4 | Alkyne 12 | Grubbs' 2nd Gen. (7.5) | Toluene | 80 | 14 | 1,3-Diene 13 | 94 | [3] |
Experimental Protocol for Cross-Enyne Metathesis:
A solution of the alkyne precursor (1.0 mmol) in anhydrous and degassed toluene (20 mL) is prepared in a Schlenk flask. The flask is evacuated and backfilled with ethylene gas (1 atm). The Grubbs' second-generation catalyst (0.075 mmol, 7.5 mol%) is then added, and the reaction mixture is stirred at 80°C for 14 hours under a constant atmosphere of ethylene. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired 1,3-diene.
Caption: Synthesis of Anolignans via Cross-Enyne Metathesis.
Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
Gold-catalyzed cycloisomerization offers a mild and efficient route to various carbocyclic structures from 1,6-enynes. The following is a general procedure adaptable for derivatives of this compound.
Quantitative Data for Gold(I)-Catalyzed Cycloisomerization:
| Entry | Enyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1 | Z-7a-d₃ | [JohnPhosAu(NCMe)]SbF₆ (2) | CH₂Cl₂ | 23 | 5 min | Z-8a-d₃ | >99 | [4] |
| 2 | Z-7c-d₃ | [JohnPhosAu(NCMe)]SbF₆ (2) | CH₂Cl₂ | 23 | 5 min | 9a-d₃ | 94 | [4] |
Experimental Protocol for Gold(I)-Catalyzed Cycloisomerization:
To a stirred solution of the 1,6-enyne (0.4 mmol) in dichloromethane (4 mL) at 23 °C is added [JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol%). The reaction is stirred for the appropriate time (typically monitored by TLC). Upon completion, the reaction is quenched with a drop of triethylamine, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel.[4]
Caption: General workflow for Gold(I)-catalyzed enyne cycloisomerization.
Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful tool for the synthesis of cyclopentenones. The intramolecular version is particularly useful for constructing fused ring systems.
Quantitative Data for a Representative Intramolecular Pauson-Khand Reaction:
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | Hept-1-en-6-yne derivative | Co₂(CO)₈ | NMO, CH₂Cl₂, 25°C | Bicyclic cyclopentenone | 70 | [5] |
Experimental Protocol for Intramolecular Pauson-Khand Reaction:
To a solution of the 1,6-enyne (1.0 mmol) in dichloromethane (20 mL) is added dicobalt octacarbonyl (1.1 mmol). The solution is stirred at room temperature for 2 hours, during which time the color changes from dark brown to reddish-brown, indicating the formation of the alkyne-cobalt complex. N-Methylmorpholine N-oxide (NMO) (3.0 mmol) is then added portionwise over 1 hour. The reaction mixture is stirred at 25°C until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.
Caption: Intramolecular Pauson-Khand reaction workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]
- 3. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Hept-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of Hept-5-en-1-yne. This versatile building block, featuring both a terminal alkyne and an internal alkene, offers multiple reactive sites for the construction of complex organic molecules, which are of significant interest in medicinal chemistry and materials science. This document outlines key palladium-catalyzed reactions—Sonogashira, Heck, Suzuki, Stille, and Negishi couplings—providing specific conditions and expected outcomes for reactions involving this compound and analogous substrates.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] For a substrate like this compound, these reactions can be selectively performed at the terminal alkyne (C(sp)-H bond) or the vinyl group, depending on the reaction type and conditions, leading to a diverse array of conjugated enynes and other valuable structures. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling of this compound
Caption: General experimental workflow for cross-coupling reactions.
Sonogashira Coupling
The Sonogashira reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] For this compound, this reaction selectively occurs at the terminal alkyne, leaving the internal double bond intact, to produce conjugated enynes.
Diagram 2: Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Quantitative Data for Sonogashira Coupling of Terminal Alkynes
| Coupling Partner 1 (Alkyne) | Coupling Partner 2 (Halide) | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Heptyne | 4-Iodoanisole | 3 | PPh₃ | K₂CO₃ | EtOH | 80 | 12 | 84 | [5] |
| 1-Octyne | 4-Iodoanisole | 3 | PPh₃ | K₂CO₃ | EtOH | 80 | 12 | 66 | [5] |
| Phenylacetylene | Iodobenzene | 0.1 | PPh₃ | Et₃N | DMF | 50 | 2 | 95 | [6] |
| 2-Methyl-3-butyn-2-ol | 1-Iodo-4-nitrobenzene | 0.1 | PPh₃ | Et₃N | DMF | 90 | 2 | 98 | [6] |
| Phenylacetylene | 1-Iodo-4-nitrobenzene | 2 | None | DABCO | MeCN | RT | 0.5 | 99 | [7] |
Experimental Protocol: Sonogashira Coupling of 1-Heptyne with 4-Iodoanisole
Materials:
-
1-Heptyne
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH), degassed
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), and CuI (0.03 mmol).
-
Add degassed ethanol (10 mL) and stir the mixture for 15 minutes at room temperature.
-
Add 4-iodoanisole (1.0 mmol) and 1-heptyne (1.2 mmol) to the flask.
-
Finally, add K₂CO₃ (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired coupled product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base.[8] In the case of this compound, the reaction can potentially occur at the terminal alkene, leading to substituted dienes. The regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.[9]
Quantitative Data for Heck Reactions of Alkenes
| Alkene | Aryl Halide/Triflate | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octene | Iodobenzene | 1 | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 3 | 85 | [10] |
| Styrene | 4-Bromotoluene | 1 | PPh₃ | NaOAc | DMF | 125 | 4 | 90 | [10] |
| n-Butyl acrylate | 4-Chlorotoluene | 0.01 | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 24 | 98 | [11] |
| 1-Heptene | Phenyl triflate | 3 | dppp | Proton Sponge | Acetonitrile | 80 | 24 | 75 | General protocol adaptation |
Experimental Protocol: Heck Reaction of this compound with Phenyl Triflate
Materials:
-
This compound
-
Phenyl triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Acetonitrile, anhydrous
-
Schlenk flask and standard glassware
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and phenyl triflate (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
Add Pd(OAc)₂ (0.03 mmol) and dppp (0.036 mmol).
-
Add Proton-Sponge® (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling
The Suzuki reaction is a versatile cross-coupling method that joins an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[12] For this compound, a hydroboration of the terminal alkyne would generate a vinylborane intermediate, which can then be coupled with an aryl or vinyl halide. Alternatively, hydroboration of the alkene can lead to an alkylborane for coupling.
Quantitative Data for Suzuki Coupling Reactions
| Organoborane | Halide/Triflate | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | 4-Chlorotoluene | 1.5 | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 98 | [13] |
| 1-Hexenylboronic acid | 4-Iodoanisole | 2 | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 92 | General protocol adaptation |
| sec-Butylboronic acid | 1-Bromonaphthalene | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 91 | [12] |
| Hept-1-en-1-ylboronic acid (hypothetical) | Bromobenzene | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85 | Estimated |
Experimental Protocol: Two-Step, One-Pot Hydroboration/Suzuki Coupling
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Aryl bromide (e.g., Bromobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
Procedure:
-
Hydroboration: To a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Suzuki Coupling: To the above solution, add a solution of Pd(PPh₃)₄ (0.05 mmol) in THF (2 mL).
-
Add bromobenzene (1.0 mmol) followed by an aqueous solution of 3 M NaOH (1 mL).
-
Heat the mixture to 65 °C and stir for 12 hours.
-
After cooling to room temperature, add water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or triflate, catalyzed by palladium.[14] For this compound, a hydrostannylation of the terminal alkyne can generate a vinylstannane, which is then used in the coupling reaction. A key advantage of organostannanes is their stability to air and moisture.[14]
Quantitative Data for Stille Coupling Reactions
| Organostannane | Halide/Triflate | Pd Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| (E)-1-(Tributylstannyl)oct-1-ene | Iodobenzene | 2 | PPh₃ | None | THF | 75 | 89 | [15] |
| Tributyl(vinyl)stannane | 4-Bromobenzonitrile | 1 | AsPh₃ | CuI | NMP | 80 | 95 | General protocol adaptation |
| Tributyl(phenyl)stannane | Vinyl bromide | 2 | P(furyl)₃ | None | Toluene | 100 | 78 | [15] |
| (E)-(Hept-1-en-1-yl)tributylstannane (hypothetical) | 4-Bromoacetophenone | 2 | P(furyl)₃ | None | Toluene | 100 | ~80 | Estimated |
Experimental Protocol: Two-Step Hydrostannylation/Stille Coupling
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Aryl bromide (e.g., 4-Bromoacetophenone)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(2-furyl)phosphine (TFP)
-
Toluene, anhydrous
Procedure:
-
Hydrostannylation: In a sealed tube, combine this compound (1.0 mmol), Bu₃SnH (1.1 mmol), and a catalytic amount of AIBN. Heat at 80 °C for 3 hours. After cooling, remove any unreacted starting materials under vacuum to obtain the crude vinylstannane.
-
Stille Coupling: To a Schlenk flask containing the crude vinylstannane under an inert atmosphere, add 4-bromoacetophenone (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and TFP (0.04 mmol) in anhydrous toluene (10 mL).
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction, dilute with diethyl ether, and wash with saturated aqueous KF solution to remove tin byproducts.
-
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[16] Organozinc reagents are more reactive than their boron and tin counterparts.[16] For this compound, a hydrozincation or conversion of a terminal halide to an organozinc species would precede the coupling step.
Quantitative Data for Negishi Coupling Reactions
| Organozinc Reagent | Halide/Triflate | Pd Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Isopropylzinc bromide | 2-Bromobenzonitrile | 1 | CPhos | THF | RT | 95 | [17] |
| n-Decylzinc iodide | (Z)-β-Bromostyrene | 2 | Amphos | THF | RT | 85 | [16] |
| Phenylzinc chloride | 4-Iodotoluene | 5 | dppf | THF | 60 | 96 | General protocol adaptation |
| Hept-1-en-1-ylzinc chloride (hypothetical) | 4-Iodotoluene | 5 | dppf | THF | 60 | ~90 | Estimated |
Experimental Protocol: Negishi Coupling of an in situ Generated Alkenylzinc Reagent
Materials:
-
(E)-1-Iodohept-1-ene (prepared from this compound via hydroiodination)
-
Zinc dust
-
Aryl iodide (e.g., 4-Iodotoluene)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
To a Schlenk flask with the activated zinc (1.5 mmol) under an inert atmosphere, add a solution of (E)-1-iodohept-1-ene (1.0 mmol) in anhydrous THF (5 mL). Stir at 40 °C for 3 hours to form the organozinc reagent.
-
In a separate flask, add 4-iodotoluene (1.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol) in anhydrous THF (5 mL).
-
Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Quench the reaction with saturated NH₄Cl solution and extract with diethyl ether.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 14. Preparation of Allyl and Vinyl Silanes via the Palladium-Catalyzed Silylation of Terminal Olefins: A Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Hept-5-en-1-yne in Click Chemistry: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential uses of Hept-5-en-1-yne in click chemistry. While specific literature on this compound in this context is limited, its terminal alkyne and internal alkene functionalities make it a versatile building block for various bioorthogonal and material science applications. The following sections detail its prospective applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and thiol-yne reactions, providing representative protocols and data.
Introduction to this compound in Click Chemistry
This compound is a small organic molecule featuring two key functional groups amenable to click chemistry: a terminal alkyne and an internal carbon-carbon double bond. The terminal alkyne is a prime substrate for the highly efficient and regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole linkage. This reaction is a cornerstone of bioconjugation, drug discovery, and materials science. Additionally, both the alkyne and alkene moieties can participate in thiol-yne and thiol-ene radical addition reactions, respectively, offering pathways for polymer synthesis and surface functionalization.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C7H10 | [1] |
| Molecular Weight | 94.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC=CCCC#C | [1] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The CuAAC reaction is a robust method for covalently linking molecules. The terminal alkyne of this compound can react with an azide-functionalized molecule in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
Applications:
-
Bioconjugation: this compound can be used to label biomolecules such as proteins, peptides, and nucleic acids. By first introducing an azide group into the biomolecule, this compound can be "clicked" on, allowing for the attachment of reporter molecules (e.g., fluorophores, biotin) or for linking different biomolecules together.
-
Drug Discovery: In drug discovery, the triazole ring formed through the click reaction can act as a stable linker to connect a pharmacophore to a targeting moiety or to create libraries of compounds for high-throughput screening.
-
Polymer Synthesis: this compound can be used as a monomer or a functionalizing agent in polymer chemistry to create well-defined polymer architectures.
Experimental Protocol: A Representative CuAAC Reaction
This protocol describes a general procedure for the CuAAC reaction of an azide with a terminal alkyne like this compound.
Materials:
-
This compound
-
Azide-containing compound (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.2 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Representative Quantitative Data (Hypothetical)
The following table presents hypothetical reaction outcomes based on typical CuAAC reactions with terminal alkynes.
| Azide Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl Azide | 10 | t-BuOH/H₂O | 4 | >95 |
| Azido-PEG | 10 | DMF | 6 | >90 |
| Azido-functionalized Peptide | 15 | H₂O | 12 | >85 |
Thiol-Yne Reaction with this compound
The thiol-yne reaction is a radical-mediated addition of a thiol to an alkyne. This reaction can proceed in a stepwise manner, with the first addition forming a vinyl sulfide, which can then undergo a second addition to yield a 1,2-dithioether. This process is highly efficient and can be initiated by UV light or a radical initiator.
Applications:
-
Polymer Network Formation: The difunctionality of the alkyne in the thiol-yne reaction makes this compound a potential crosslinker for creating highly cross-linked polymer networks with high thermal and mechanical stability.
-
Surface Modification: Surfaces can be functionalized with either thiol or alkyne groups, and this compound can be used to create functional coatings.
-
Synthesis of Functional Materials: The thiol-yne reaction allows for the straightforward synthesis of materials with a high density of functional groups.
Experimental Protocol: A Representative Thiol-Yne Photopolymerization
This protocol outlines a general procedure for the photoinitiated thiol-yne reaction.
Materials:
-
This compound
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
Procedure:
-
In a reaction vessel, mix this compound and the multifunctional thiol in the desired stoichiometric ratio (e.g., 2:1 thiol:alkyne functional group ratio for complete conversion to the dithioether).
-
Add the photoinitiator (typically 0.1-1.0 wt%).
-
Ensure the mixture is homogeneous. If necessary, gentle heating can be applied to dissolve the components.
-
Place the reaction mixture under a UV lamp (e.g., 365 nm).
-
The polymerization will proceed upon UV irradiation. The curing process can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H and alkyne C≡C-H stretching bands.
-
The irradiation is continued until the reaction is complete, resulting in a solid polymer network.
Representative Quantitative Data (Hypothetical)
The following table shows hypothetical data for the photopolymerization of this compound with a multifunctional thiol.
| Thiol Monomer | Thiol:Alkyne Ratio | Photoinitiator (wt%) | UV Intensity (mW/cm²) | Curing Time (min) | Final Conversion (%) |
| PETMP | 2:1 | 0.5 | 10 | 15 | >98 |
| Trimethylolpropane tris(3-mercaptopropionate) | 2:1 | 0.5 | 10 | 20 | >95 |
Visualizations
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Workflow for Thiol-Yne Photopolymerization.
Conclusion
This compound presents a valuable, albeit underexplored, building block for click chemistry applications. Its terminal alkyne is well-suited for the highly reliable CuAAC reaction, enabling straightforward conjugation and synthesis. Furthermore, its potential for thiol-yne reactions opens avenues in polymer and materials science. The protocols and data presented here, while representative, provide a solid foundation for researchers to begin exploring the utility of this compound in their specific applications. Further experimental validation is encouraged to optimize reaction conditions for this particular substrate.
References
Detailed protocol for the synthesis of Hept-5-en-1-yne derivatives
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-en-1-yne and its derivatives are important structural motifs in organic synthesis, serving as versatile building blocks for the construction of more complex molecules in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of various this compound derivatives, primarily through palladium-catalyzed cross-coupling reactions such as the Sonogashira and Negishi couplings. Additionally, a protocol for the synthesis of a hydroxylated derivative via a Grignard reaction is included. This guide offers step-by-step experimental procedures, tables of representative yields, and diagrams of the reaction pathways to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
The synthesis of enynes, compounds containing both a double and a triple carbon-carbon bond, is a fundamental transformation in organic chemistry. The this compound scaffold, in particular, offers a seven-carbon chain with reactive handles at both ends, making it a valuable synthon. The stereochemistry of the double bond (E or Z) and the potential for substitution at various positions allow for the creation of a diverse library of derivatives. The Sonogashira and Negishi cross-coupling reactions are powerful methods for the formation of the crucial C(sp²)-C(sp) bond in these molecules.[1][2] The Sonogashira coupling typically involves the reaction of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[2] The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to couple with an organic halide.[1] Furthermore, the Grignard reaction provides a classic and effective method for the formation of carbon-carbon bonds and the introduction of a hydroxyl group, leading to functionalized enyne alcohols.
I. Synthesis of this compound Derivatives via Sonogashira Coupling
The Sonogashira coupling is a robust and widely used method for the synthesis of enynes.[2] The reaction couples a terminal alkyne with a vinyl halide, preserving the stereochemistry of the double bond.[3] This allows for the stereoselective synthesis of both (E)- and (Z)-Hept-5-en-1-yne derivatives.
Experimental Protocol:
A general procedure for the Sonogashira coupling to synthesize a this compound derivative is as follows:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).
-
Add a suitable solvent, typically an amine base like triethylamine (Et₃N) or a mixture of a solvent like THF with an amine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
Data Presentation:
| Entry | Vinyl Halide | Terminal Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 1 | (E)-1-Iodo-prop-1-ene | But-3-yn-1-ol | Pd(PPh₃)₄, CuI, Et₃N | (E)-Hept-5-en-1-yn-4-ol | >90 | [3] |
| 2 | (E)-1-Bromo-1-hexene | Acetylene | Pd(OAc)₂, PPh₃, CuI, n-BuNH₂ | (E)-Oct-1-en-3-yne | 85 | [3] |
| 3 | (Z)-1-Bromo-prop-1-ene | But-3-yn-1-ol | Pd(PPh₃)₄, CuI, Et₃N | (Z)-Hept-5-en-1-yn-4-ol | - | - |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Figure 1: General workflow for the Sonogashira coupling reaction.
II. Synthesis of this compound Derivatives via Negishi Coupling
The Negishi coupling offers a powerful alternative for the synthesis of enynes, particularly when dealing with functionalized substrates, due to its high functional group tolerance.[1] This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[1]
Experimental Protocol:
A general procedure for the Negishi coupling to synthesize a this compound derivative is as follows:
-
Preparation of the Organozinc Reagent:
-
To a solution of the terminal alkyne (1.0 eq.) in an anhydrous solvent like THF, add a strong base such as n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C).
-
After stirring for a short period, add a solution of zinc chloride (ZnCl₂) in THF to the reaction mixture.
-
Allow the mixture to warm to room temperature to form the alkynylzinc reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve the vinyl halide (1.0 eq.) and a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 eq.), in anhydrous THF.
-
Add the freshly prepared organozinc reagent to this solution.
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Work up the reaction as described in the Sonogashira protocol, followed by purification.
-
Data Presentation:
| Entry | Vinyl Halide | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |
| 1 | (E)-1-Iodopent-1-ene | Ethynylzinc chloride | Pd(PPh₃)₄ | (E)-Hept-1-en-3-yne | High | [3] |
| 2 | (E)-Vinyl iodide | Homoallylic zinc reagent | Pd₂(dba)₃, P(2-furyl)₃ | (E)-1,5-Diene | 78 | [3] |
| 3 | (Z)-1-Bromoprop-1-ene | But-3-ynylzinc chloride | Pd(PPh₃)₄ | (Z)-Hept-5-en-1-yne | - | - |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
References
Application Notes and Protocols: Hept-5-en-1-yne in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Hept-5-en-1-yne, a versatile bifunctional building block, offers a unique platform for the construction of a diverse array of novel heterocyclic compounds. Its distinct arrangement of an alkene and an alkyne moiety allows for a range of selective transformations, including cycloisomerization and cycloaddition reactions, to generate complex molecular architectures of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of bicyclic and tricyclic heterocyclic systems starting from derivatives of this compound.
Synthesis of Bicyclic Heterocycles via Palladium-Catalyzed Cycloisomerization/[4+2] Cycloaddition
A powerful strategy for the synthesis of bicyclic frameworks involves a palladium-catalyzed cycloisomerization of 4-substituted hept-1-en-6-ynes, followed by an in-situ intermolecular [4+2] cycloaddition (Diels-Alder reaction). This one-pot procedure allows for the rapid construction of complex scaffolds from simple acyclic precursors.
General Reaction Scheme:
Caption: Palladium-catalyzed cycloisomerization followed by [4+2] cycloaddition.
Experimental Protocol: Synthesis of a Bicyclic Derivative
This protocol describes the synthesis of a bicyclic compound through the palladium-catalyzed cycloisomerization of a 4-substituted hept-1-en-6-yne and subsequent Diels-Alder reaction with methyl acrylate.
Materials:
-
4-substituted hept-1-en-6-yne (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Methyl acrylate (2.0 eq)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-substituted hept-1-en-6-yne and the palladium catalyst.
-
Add anhydrous toluene to dissolve the reactants.
-
Add methyl acrylate to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic heterocycle.
Quantitative Data Summary
| Entry | R-Group on Hept-1-en-6-yne | Dienophile | Product | Yield (%) |
| 1 | Hydroxymethyl | Methyl Acrylate | Bicyclic Lactone | 37 |
| 2 | Hydroxyethyl | Methyl Acrylate | Bicyclic Lactone | 15 |
| 3 | N-Tosyl | Methyl Acrylate | Bicyclic Amine | 24-71 |
| 4 | O-linked | Methyl Acrylate | Bicyclic Ether | 24-71 |
Synthesis of Tricyclic Lactones via Intramolecular Cycloisomerization/[4+2] Cycloaddition
In cases where the hept-1-en-6-yne precursor contains a tethered dienophile, an intramolecular cycloisomerization/[4+2] cycloaddition cascade can be initiated to furnish complex tricyclic lactones. This transformation is particularly useful for generating polycyclic systems with defined stereochemistry.
General Reaction Scheme:
Application Notes and Protocols for Enyne Metathesis of Hept-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne metathesis is a powerful and versatile transition metal-catalyzed reaction that enables the intramolecular rearrangement of an enyne (a molecule containing both an alkene and an alkyne) to form a cyclic compound containing a conjugated diene.[1][2] This reaction has emerged as a valuable tool in organic synthesis for the construction of complex cyclic and polycyclic frameworks found in numerous natural products and pharmaceutically active compounds.[3] The ring-closing enyne metathesis (RCEYM) of Hept-5-en-1-yne serves as a fundamental example of this transformation, yielding the six-membered ring, 1,3-cyclohexadiene. The reaction is typically catalyzed by ruthenium carbene complexes, most notably the Grubbs first and second-generation catalysts.[4][5]
The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system within the cyclic product.[2] The mechanism is generally understood to proceed through a series of cycloaddition and cycloreversion steps involving the metal catalyst.[1]
Applications in Research and Drug Development
The diene functionality generated through enyne metathesis is a versatile synthetic handle that can be further elaborated through various transformations, including:
-
Diels-Alder Reactions: The conjugated diene product is an excellent substrate for [4+2] cycloaddition reactions, allowing for the rapid construction of complex bicyclic and polycyclic systems.
-
Hydrogenation: Selective reduction of the diene can lead to the formation of various saturated and partially saturated cyclic structures.
-
Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be employed to generate difunctionalized acyclic compounds.
-
Cross-Coupling Reactions: The vinyl groups of the diene can participate in various palladium-catalyzed cross-coupling reactions to introduce further complexity.
Given its ability to efficiently generate cyclic structures with versatile functionality, enyne metathesis is a key strategy in the synthesis of alkaloids, terpenoids, and other classes of bioactive molecules.
Quantitative Data Summary
The following table summarizes representative quantitative data for the ring-closing enyne metathesis of simple 1,6-enynes, analogous to this compound, using common ruthenium catalysts. While specific data for this compound is not extensively published, these examples provide a strong indication of expected outcomes.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound (Analog) | Grubbs I | 5 | Dichloromethane | 40 | 12 | 85 | [4] |
| This compound (Analog) | Grubbs II | 2 | Toluene | 80 | 4 | 92 | [4] |
| Oct-6-en-1-yne | Grubbs I | 3 | Dichloromethane | 40 | 16 | 88 | [3] |
| Oct-6-en-1-yne | Grubbs II | 1 | Benzene | 60 | 6 | 95 | [3] |
Experimental Protocols
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents should be used to prevent catalyst decomposition.
-
Grubbs catalysts are sensitive to air and moisture and should be handled accordingly.
Protocol for Ring-Closing Enyne Metathesis of this compound
Materials:
-
This compound
-
Grubbs First-Generation Catalyst or Grubbs Second-Generation Catalyst
-
Anhydrous Dichloromethane (or Toluene)
-
Argon or Nitrogen gas
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
-
Solvent and Substrate Addition: Anhydrous dichloromethane (20 mL) is added to the flask via syringe, followed by this compound (e.g., 0.5 mmol). The solution is stirred to ensure homogeneity.
-
Catalyst Addition: In a separate vial, the appropriate amount of Grubbs catalyst (e.g., 5 mol% for Grubbs I or 2 mol% for Grubbs II) is weighed out under an inert atmosphere and dissolved in a small amount of anhydrous dichloromethane (1-2 mL).
-
Reaction Initiation: The catalyst solution is added to the stirred solution of this compound in the Schlenk flask. The reaction mixture is then heated to the desired temperature (e.g., 40 °C for Grubbs I in dichloromethane or 80 °C for Grubbs II in toluene).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent (e.g., hexanes) to afford the desired 1,3-cyclohexadiene.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the RCEYM of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for the "ene-first" pathway.
Experimental Workflow
Caption: A typical experimental workflow for RCEYM.
References
Application Note & Protocol: Sonogashira Coupling of Hept-5-en-1-yne with Iodobenzene
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3][4] The mild reaction conditions allow for the coupling of complex molecules, making it a valuable tool in the synthesis of natural products, pharmaceuticals, and organic materials.[2] This application note provides a detailed experimental procedure for the Sonogashira coupling of Hept-5-en-1-yne with iodobenzene to synthesize (E)-hept-5-en-1-ynyl)benzene.
Reaction Scheme
References
Potential Applications of Hept-5-en-1-yne in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hept-5-en-1-yne is a versatile, un-derutilized building block for medicinal chemistry. Its bifunctional nature, possessing both a terminal alkyne and a terminal alkene, opens a gateway to a diverse array of molecular scaffolds relevant to drug discovery. This document outlines potential applications of this compound in the synthesis of novel chemical entities, providing detailed protocols for key transformations and summarizing expected outcomes based on analogous reactions. The unique linear seven-carbon chain with reactive moieties at both ends makes it an ideal substrate for intramolecular reactions to generate cyclic compounds, as well as a linker for more complex molecular architectures.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 127130-69-2 |
| SMILES | CC=CCCC#C |
| LogP | 2.1 |
Application in "Click" Chemistry for Triazole Synthesis
The terminal alkyne of this compound is a prime substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the facile and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are highly sought-after scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding. The alkene functionality of this compound can be retained for subsequent modifications or be part of the R-group of the final molecule.
Logical Relationship for Click Chemistry Application
Caption: Logical flow for utilizing this compound in click chemistry.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Materials: this compound, an organic azide of interest (R-N₃), sodium ascorbate, copper(II) sulfate pentahydrate, and a suitable solvent (e.g., a 1:1 mixture of water and tert-butanol).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the solvent system.
-
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.
-
Representative Data for Analogous CuAAC Reactions
| R-group on Azide | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl | H₂O/t-BuOH (1:1) | 4 | 95 |
| Phenyl | H₂O/t-BuOH (1:1) | 6 | 92 |
| 4-Fluorophenyl | H₂O/t-BuOH (1:1) | 5 | 94 |
Application in Sonogashira Coupling for Arylalkyne Synthesis
The terminal alkyne of this compound can also undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[1][2] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are common motifs in natural products and pharmaceuticals, including antiretroviral and antifungal agents.[][4]
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Materials: this compound, an aryl halide (e.g., iodobenzene), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) cocatalyst (e.g., copper(I) iodide), an amine base (e.g., triethylamine), and an anhydrous solvent (e.g., tetrahydrofuran).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (0.02 eq), and the copper(I) cocatalyst (0.04 eq).
-
Add the anhydrous solvent, followed by the amine base.
-
To this stirred mixture, add this compound (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the coupled product.
-
Representative Data for Analogous Sonogashira Coupling Reactions
| Aryl Halide | Pd Catalyst | Base | Reaction Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | Et₃N | 2 | 90 |
| 4-Bromotoluene | PdCl₂(PPh₃)₂ | Piperidine | 4 | 85 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ | Et₃N | 3 | 88 |
Application in Intramolecular Pauson-Khand Reaction
The presence of both an alkene and an alkyne in a single molecule makes this compound an excellent substrate for the intramolecular Pauson-Khand reaction (PKR). This reaction is a formal [2+2+1] cycloaddition that constructs a cyclopentenone fused to another ring, a valuable scaffold in many biologically active molecules.[5] The intramolecular PKR of this compound would yield a bicyclo[3.3.0]octenone core.
Signaling Pathway for Pauson-Khand Reaction
Caption: Pathway for the intramolecular Pauson-Khand reaction of this compound.
Experimental Protocol: General Procedure for Intramolecular PKR
-
Materials: this compound, dicobalt octacarbonyl (Co₂(CO)₈), a promoter (e.g., N-methylmorpholine N-oxide), and a solvent (e.g., dichloromethane).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the solvent.
-
Add dicobalt octacarbonyl (1.1 eq) and stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Add the promoter (4.0 eq) and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a plug of silica gel, eluting with an organic solvent.
-
Concentrate the eluent under reduced pressure.
-
Purify the crude product by column chromatography to yield the bicyclic cyclopentenone.
-
Representative Data for Analogous Intramolecular PKR
| Substrate | Promoter | Reaction Time (h) | Yield (%) |
| 1,6-Enyne | NMO | 12 | 75 |
| 1,7-Enyne | TMANO | 8 | 68 |
| Substituted 1,6-Enyne | NMO | 10 | 80 |
Application in Ring-Closing Enyne Metathesis (RCEYM)
Ring-closing enyne metathesis is another powerful cyclization strategy for which this compound is an ideal precursor.[6] Catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), RCEYM of this compound would produce a six-membered ring containing a 1,3-diene moiety. This structural motif is a versatile intermediate for further functionalization, such as in Diels-Alder reactions, to rapidly build molecular complexity.
Experimental Workflow for RCEYM
Caption: Workflow for the Ring-Closing Enyne Metathesis of this compound.
Experimental Protocol: General Procedure for RCEYM
-
Materials: this compound, a ruthenium metathesis catalyst (e.g., Grubbs' second-generation catalyst), and a degassed solvent (e.g., toluene).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (0.05 eq) in the degassed solvent.
-
Add a solution of this compound (1.0 eq) in the same solvent to the catalyst solution via syringe pump over several hours.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for the required time.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the cyclic diene.
-
Representative Data for Analogous RCEYM Reactions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grubbs' I | CH₂Cl₂ | 40 | 12 | 85 |
| Grubbs' II | Toluene | 80 | 6 | 92 |
| Hoveyda-Grubbs' II | Toluene | 80 | 4 | 95 |
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its dual functionality allows for a range of powerful chemical transformations, including click chemistry, Sonogashira coupling, Pauson-Khand reaction, and ring-closing enyne metathesis. These reactions provide access to a variety of medicinally relevant scaffolds, such as triazoles, arylalkynes, and various carbocyclic systems. The protocols and data presented herein, based on well-established analogous reactions, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound in their drug discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Alkyne - Wikipedia [en.wikipedia.org]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Strategies for improving the yield of Hept-5-en-1-yne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Hept-5-en-1-yne, aimed at researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through carbon-carbon bond formation reactions that couple an alkyne-containing fragment with an alkene-containing fragment. The most common and effective methods include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a highly reliable method for forming a bond between a terminal alkyne and a vinyl halide.[1][2] For this compound, this would involve the reaction of a terminal alkyne with a substituted vinyl halide.
-
Grignard Reaction: The reaction of a propargyl Grignard reagent with an α,β-unsaturated aldehyde, such as crotonaldehyde, can yield a secondary alcohol that can be subsequently converted to this compound.
-
Lithium Acetylide Alkylation: This method involves the SN2 reaction of lithium acetylide with an appropriate alkenyl halide, such as 1-bromo-pent-2-ene.[3][4][5][6]
Q2: How can I improve the yield of my this compound synthesis?
A2: Improving the yield often depends on the chosen synthetic route and careful optimization of reaction conditions. Key factors to consider include:
-
Catalyst Choice and Loading (for Sonogashira Coupling): The choice of palladium catalyst and co-catalyst (typically a copper(I) salt) is crucial. Screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands can significantly impact the yield. Catalyst loading should be optimized; typically, 1-5 mol% of the palladium catalyst is used.
-
Solvent and Base Selection: The solvent and base play a critical role in the reaction's success. For Sonogashira coupling, common solvents include THF, DMF, and amines like triethylamine or diisopropylamine, which can also act as the base.[7] For Grignard and lithium acetylide reactions, anhydrous ethereal solvents like diethyl ether or THF are essential.
-
Temperature Control: Many of these reactions are sensitive to temperature. Grignard reactions with α,β-unsaturated aldehydes should be conducted at low temperatures to favor 1,2-addition.[8][9] Sonogashira couplings are often run at room temperature to 60 °C.[10]
-
Purity of Reagents: Using high-purity, anhydrous, and degassed solvents and reagents is critical, especially for organometallic reactions like Grignard and Sonogashira couplings, which are sensitive to moisture and oxygen.
Q3: What are the main side reactions to be aware of during the synthesis of this compound?
A3: Several side reactions can occur, leading to byproducts and reduced yields:
-
Homo-coupling (Glaser Coupling): In Sonogashira reactions, the terminal alkyne can couple with itself in the presence of the copper co-catalyst and an oxidant (like air) to form a diyne byproduct.[7]
-
1,4-Conjugate Addition (Michael Addition): In Grignard reactions with α,β-unsaturated aldehydes, the Grignard reagent can add to the β-carbon instead of the carbonyl carbon (1,4-addition), leading to the formation of a saturated ketone after workup.[11][12][13]
-
Elimination Reactions: When using lithium acetylides to alkylate secondary or bulky primary alkyl halides, E2 elimination can become a significant competing reaction, leading to the formation of dienes instead of the desired enyne.[4][5]
-
Rearrangement of Propargyl Grignard Reagents: Propargyl Grignard reagents can undergo rearrangement to form allenyl Grignard reagents, which can lead to the formation of allenic byproducts.[8][9]
Troubleshooting Guides
Sonogashira Coupling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more active catalyst system. |
| Poor quality of solvent or base | Use anhydrous, degassed solvents. Distill amines before use.[10] | |
| Insufficient degassing | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| Significant homo-coupling of the alkyne | Presence of oxygen | Ensure the reaction is carried out under strictly anaerobic conditions. |
| High copper catalyst concentration | Reduce the amount of the copper(I) co-catalyst.[7] | |
| Slow reaction rate | Consider a more active palladium catalyst to promote the desired cross-coupling over homo-coupling. | |
| Reaction stalls before completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
Grignard Reaction with Crotonaldehyde
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired 1,2-addition product | Reaction temperature is too high | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent to favor 1,2-addition. |
| Steric hindrance | If using a bulky Grignard reagent, steric hindrance may favor 1,4-addition. Consider a less hindered reagent if possible. | |
| Formation of a significant amount of 1,4-addition byproduct | Use of a "soft" Grignard reagent (e.g., organocuprates) | Use a "hard" Grignard reagent (RMgX) to favor attack at the carbonyl carbon.[14] |
| Reaction conditions favor thermodynamic control | Use conditions that favor kinetic control (low temperature, rapid quenching). | |
| No reaction or decomposition of the Grignard reagent | Presence of moisture or acidic protons | Ensure all glassware is oven-dried and solvents are anhydrous. The starting aldehyde should be free of acidic impurities. |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Vinyl Halide with a Terminal Alkyne
This is a general procedure that can be adapted for the synthesis of this compound from a suitable vinyl halide and terminal alkyne.
Materials:
-
Vinyl halide (e.g., 1-bromo-prop-1-ene) (1.0 equiv)
-
Terminal alkyne (e.g., but-3-yn-1-ol, followed by subsequent manipulation) (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous, degassed THF (optional co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the vinyl halide, terminal alkyne, Pd(PPh₃)₄, and CuI.
-
Add the amine base (and THF if used) via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Grignard Reaction of Propargyl Bromide with Crotonaldehyde
This protocol outlines the general steps for the 1,2-addition of a propargyl Grignard reagent to an α,β-unsaturated aldehyde.
Materials:
-
Magnesium turnings (1.2 equiv)
-
Propargyl bromide (1.1 equiv)
-
Crotonaldehyde (1.0 equiv)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place the magnesium turnings under an inert atmosphere.
-
Add a small amount of a solution of propargyl bromide in anhydrous ether to initiate the reaction (a crystal of iodine can be added to activate the magnesium).
-
Once the reaction starts, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of crotonaldehyde in anhydrous ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting secondary alcohol can be purified by column chromatography. Further steps would be required to convert this alcohol to this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Vinyl Halides and Terminal Alkynes (Illustrative)
| Entry | Vinyl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (E)-1-Iodostyrene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 95 |
| 2 | (Z)-1-Bromostyrene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 88 |
| 3 | 1-Bromo-1-propene | 1-Pentyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N | MeCN | RT | 92 |
| 4 | 1-Iodo-1-hexene | Trimethylsilylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | Piperidine | Toluene | 60 | 90 |
Note: These are representative yields for similar Sonogashira reactions and actual yields for this compound synthesis may vary.
Visualizations
Caption: Workflow for Sonogashira Synthesis.
Caption: Grignard Reaction Troubleshooting Logic.
References
- 1. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. server.ccl.net [server.ccl.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Common side reactions in the preparation of Hept-5-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hept-5-en-1-yne.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation of this compound, focusing on common side reactions and offering potential solutions.
Problem 1: Low Yield of this compound and Presence of Multiple Byproducts
Possible Cause: Competing side reactions are often the primary reason for low yields and the formation of a complex product mixture. The specific side reactions depend on the synthetic route chosen. For syntheses involving the alkylation of an acetylide with an allylic halide, the following are common issues:
-
Elimination Reaction: The acetylide anion is a strong base and can induce elimination reactions, particularly with secondary or tertiary alkyl halides, leading to the formation of dienes.
-
Isomerization: The double bond in this compound can migrate under certain conditions, leading to the formation of constitutional isomers which may be difficult to separate from the desired product.
-
Oligomerization/Polymerization: Enynes can be susceptible to polymerization or oligomerization, especially in the presence of trace metals or under harsh reaction conditions.
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials, especially the solvent and the alkylating agent, are pure and dry. Moisture can quench the acetylide anion, reducing the yield.
-
Reaction Temperature: Maintain a low reaction temperature during the formation of the acetylide and the subsequent alkylation. This can help to minimize side reactions like elimination and isomerization.
-
Order of Addition: Add the alkylating agent slowly to the solution of the acetylide anion at a low temperature to maintain control over the reaction exotherm and minimize side reactions.
-
Choice of Base and Solvent: The choice of base for deprotonating the terminal alkyne and the solvent can influence the outcome. Strong, non-nucleophilic bases are preferred. The solvent should be inert under the reaction conditions.
-
Purification Method: Employ careful purification techniques such as fractional distillation or column chromatography to isolate the desired product from byproducts. Due to the volatile nature of this compound, care should be taken during solvent removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound?
A1: The most common side products depend on the synthetic method. In acetylide alkylation routes, potential side products include:
-
Allenic isomers: Rearrangement of the alkyne can lead to the formation of allenes.
-
Dienes: As a result of elimination reactions.
-
Geometric Isomers: If the synthesis is not stereoselective, a mixture of (E)- and (Z)-Hept-5-en-1-yne may be obtained.
-
Homocoupled products: Dimerization of the starting alkyne or alkyl halide can occur.
Q2: How can I control the stereochemistry of the double bond to obtain the desired (E) or (Z) isomer of this compound?
A2: Achieving stereocontrol is a critical aspect of the synthesis.
-
Stereospecific Starting Materials: The use of stereochemically pure starting materials, such as a specific (E) or (Z) allylic halide, can directly lead to the corresponding enyne isomer.
-
Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Negishi coupling, are known to proceed with retention of stereochemistry from the vinyl halide precursor.
-
Wittig-type Reactions: For constructing the double bond, the choice of Wittig reagent and reaction conditions can influence the E/Z selectivity.
Q3: My reaction yields are consistently low. What are the key parameters I should optimize?
A3: To improve your yield, consider optimizing the following:
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition or side reactions.
-
Stoichiometry of Reagents: A slight excess of the acetylide may be beneficial, but a large excess can lead to more side products.
-
Work-up Procedure: Ensure the work-up procedure is appropriate to quench the reaction effectively and remove unreacted starting materials and byproducts without degrading the product.
Data Presentation
| Product/Side Product | Typical Yield Range (%) | Key Influencing Factors |
| This compound | 40 - 70 | Purity of reagents, reaction temperature, choice of base and solvent. |
| Allenic Isomers | 5 - 15 | Reaction temperature, nature of the leaving group on the alkyl halide. |
| Dienes (from elimination) | 5 - 20 | Steric hindrance of the alkyl halide, basicity of the acetylide. |
| Homocoupled Products | < 5 | Presence of oxygen, catalytic impurities. |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the provided search results. Researchers should refer to general procedures for the alkylation of terminal alkynes and adapt them to their specific needs, with careful optimization and characterization. A general workflow is provided below.
Mandatory Visualization
Below are diagrams illustrating key concepts in the synthesis of this compound.
Caption: General reaction pathway for the synthesis of this compound via acetylide alkylation, highlighting potential side reactions.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
Technical Support Center: Optimization of Reaction Conditions for Hept-5-en-1-yne Functionalization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the functionalization of Hept-5-en-1-yne. This guide is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the functionalization of this compound?
A1: this compound, a 1,6-enyne, is a versatile substrate for various transformations. The most common functionalization strategies involve:
-
Gold-Catalyzed Cycloisomerization: This method is widely used to synthesize bicyclic compounds. The reaction proceeds through the activation of the alkyne by a gold(I) catalyst, followed by an intramolecular attack of the alkene.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions allow for the introduction of a wide range of functional groups at either the alkyne or alkene moiety. Common examples include Sonogashira, Heck, and Suzuki couplings.
-
Enyne Metathesis: Catalyzed by ruthenium complexes, such as Grubbs catalysts, enyne metathesis leads to the formation of 1,3-dienes through a ring-closing mechanism (RCEYM).
-
Hydrofunctionalization and Borofunctionalization: These reactions, often catalyzed by copper or other transition metals, introduce hydrogen and a functional group or a boron moiety across the alkyne or alkene.
Q2: How does the choice of catalyst influence the outcome of the reaction?
A2: The catalyst plays a crucial role in determining the product of the reaction. For instance, gold(I) catalysts are known to promote cycloisomerization reactions, leading to the formation of cyclic structures.[1][2] Palladium catalysts are versatile and can be used for a variety of cross-coupling reactions, with the specific ligand influencing the reaction's selectivity and efficiency.[3] Ruthenium catalysts, particularly Grubbs-type catalysts, are the catalysts of choice for enyne metathesis.[4][5]
Q3: What is the effect of temperature on gold-catalyzed cycloisomerization of 1,6-enynes like this compound?
A3: Temperature can have a dramatic effect on the outcome of gold-catalyzed cycloisomerization of 1,5-enynes, and similar principles can apply to 1,6-enynes. In some systems, different products can be selectively synthesized by controlling the reaction temperature.[6][7] For example, a reaction might yield one cyclic product at room temperature and a different one at an elevated temperature due to the activation of different reaction pathways.
Troubleshooting Guides
Gold-Catalyzed Cycloisomerization
Problem: Low to no conversion of the starting material.
-
Possible Cause 1: Inactive Catalyst. Gold catalysts can be sensitive to air and moisture.
-
Solution: Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. The catalyst, [JohnPhosAu(MeCN)]SbF6, should be handled quickly in the air.
-
-
Possible Cause 2: Insufficient Catalyst Loading.
-
Solution: While typically 1-5 mol% of the catalyst is sufficient, for less reactive substrates, increasing the catalyst loading to 5-10 mol% might be necessary.
-
-
Possible Cause 3: Low Reaction Temperature.
-
Solution: Some cycloisomerization reactions require heating to proceed at a reasonable rate. Try increasing the reaction temperature incrementally (e.g., from room temperature to 40 °C, then to 60 °C) and monitor the reaction progress by TLC or GC.
-
Problem: Formation of multiple products (low selectivity).
-
Possible Cause 1: Competing Reaction Pathways. Gold-catalyzed enyne cyclizations can proceed through different pathways (e.g., 5-exo-dig vs. 6-endo-dig), leading to different products.
-
Solution: The selectivity can often be influenced by the ligand on the gold catalyst. Screening different phosphine ligands (e.g., JohnPhos, IPr) can help steer the reaction towards the desired product. The choice of counter-ion on the gold catalyst can also affect selectivity.
-
-
Possible Cause 2: Substrate Isomerization. The starting material may be isomerizing under the reaction conditions.
-
Solution: Lowering the reaction temperature might help to suppress isomerization. Additionally, ensure the purity of the starting this compound.
-
Palladium-Catalyzed Cross-Coupling
Problem: Low yield of the desired cross-coupled product.
-
Possible Cause 1: Poor Ligand Choice. The ligand plays a critical role in the stability and activity of the palladium catalyst.
-
Solution: For many cross-coupling reactions, phosphine-based ligands are used. The steric and electronic properties of the ligand can significantly impact the reaction. It is advisable to screen a variety of ligands (e.g., PPh3, P(t-Bu)3, Xantphos) to find the optimal one for the specific transformation.
-
-
Possible Cause 2: Inefficient Reductive Elimination. The final step in the catalytic cycle, reductive elimination, can be slow.
-
Solution: The choice of solvent can influence the rate of reductive elimination. Polar aprotic solvents like DMF or NMP are often used in palladium-catalyzed cross-coupling reactions.[8]
-
-
Possible Cause 3: Catalyst Deactivation. The palladium catalyst can precipitate as palladium black, leading to a loss of activity.
-
Solution: Ensure the reaction is well-stirred and that the temperature is controlled. The addition of a co-catalyst, such as a copper salt in Sonogashira couplings, can sometimes help to maintain catalyst activity.
-
Enyne Metathesis with Grubbs Catalyst
Problem: Low conversion or slow reaction.
-
Possible Cause 1: Catalyst Decomposition. Grubbs catalysts, especially the first-generation catalysts, can be sensitive to impurities in the solvent and substrate.
-
Solution: Use freshly purified and degassed solvents and substrates. Ensure the reaction is run under an inert atmosphere. For challenging substrates, using a second-generation Grubbs catalyst, which is generally more robust and reactive, is recommended.[5]
-
-
Possible Cause 2: Ethylene Inhibition (for ring-closing metathesis). In RCEYM, the ethylene byproduct can coordinate to the catalyst and slow down the reaction.
-
Solution: Running the reaction under a stream of argon or under vacuum can help to remove the ethylene and drive the reaction to completion.
-
Problem: Formation of oligomers or polymers.
-
Possible Cause: High Concentration. Intermolecular reactions can compete with the desired intramolecular ring-closing metathesis at high concentrations.
-
Solution: Perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate and catalyst to a larger volume of solvent.
-
Data Presentation
Table 1: Optimization of Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl (5) | PPh3 | CH2Cl2 | 25 | 24 | 45 |
| 2 | [IPrAuCl]/AgSbF6 (2) | IPr | CH2Cl2 | 25 | 12 | 85 |
| 3 | [JohnPhosAu(MeCN)]SbF6 (2) | JohnPhos | CH2Cl2 | 25 | 6 | 92 |
| 4 | [JohnPhosAu(MeCN)]SbF6 (2) | JohnPhos | Toluene | 25 | 12 | 78 |
| 5 | [JohnPhosAu(MeCN)]SbF6 (2) | JohnPhos | CH2Cl2 | 0 | 24 | 65 |
Data is illustrative and based on general trends for 1,6-enynes.
Table 2: Effect of Ligand and Solvent on a Palladium-Catalyzed Cross-Coupling Reaction
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 | Toluene | 100 | 55 |
| 2 | Pd(OAc)2 (5) | P(t-Bu)3 (10) | K2CO3 | Toluene | 100 | 82 |
| 3 | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | Dioxane | 100 | 91 |
| 4 | Pd2(dba)3 (2.5) | Xantphos (5) | Cs2CO3 | DMF | 100 | 88 |
Data is illustrative and based on general principles of palladium catalysis.
Experimental Protocols
General Procedure for Gold-Catalyzed Cycloisomerization of this compound
Materials:
-
This compound
-
[JohnPhosAu(MeCN)]SbF6
-
Dichloromethane (CH2Cl2), freshly distilled and degassed
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol).
-
Add dry, degassed CH2Cl2 (10 mL) via syringe.
-
In a separate vial, weigh [JohnPhosAu(MeCN)]SbF6 (0.02 mmol, 2 mol%) and dissolve it in a minimal amount of CH2Cl2.
-
Add the catalyst solution to the reaction flask dropwise with stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Procedure for Enyne Metathesis of this compound using Grubbs Catalyst
Materials:
-
This compound
-
Grubbs Catalyst® (e.g., 2nd Generation)
-
Dichloromethane (CH2Cl2) or Toluene, freshly distilled and degassed
-
Ethyl vinyl ether (for catalyst quenching)
-
Silica gel for column chromatography
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a condenser under an argon atmosphere.
-
Add dry, degassed solvent (e.g., CH2Cl2, to achieve a concentration of 0.01 M) to the flask and bring it to reflux.
-
In a separate flask, dissolve this compound (1.0 mmol) and Grubbs Catalyst® (0.05 mmol, 5 mol%) in a small amount of the reaction solvent.
-
Add the substrate/catalyst solution dropwise to the refluxing solvent over a period of several hours using a syringe pump. This ensures high dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture and monitor by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst.
-
Stir for 30 minutes, then concentrate the mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring: dramatic ortho substituent and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Overcoming challenges in the purification of Hept-5-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Hept-5-en-1-yne.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.[1]
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol [1][2] |
| Boiling Point (Predicted) | 110-112 °C |
| Density (Predicted) | ~0.75 g/cm³ |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is a viscous, yellowish oil instead of a colorless liquid. What could be the cause?
A1: This often indicates polymerization of the enyne. Enynes can be thermally sensitive and prone to polymerization, especially at elevated temperatures.[3]
-
Troubleshooting Steps:
-
Lower Distillation Temperature: If using fractional distillation, perform the distillation under reduced pressure to lower the boiling point.
-
Use a Polymerization Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone or BHT, to the crude material before heating.
-
Alternative Purification Method: If thermal instability is a significant issue, consider using flash column chromatography at room temperature.
-
Q2: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?
A2: This suggests the presence of impurities that were not effectively removed. Common impurities can include starting materials, byproducts from the synthesis, or isomers.
-
Troubleshooting Steps for Fractional Distillation:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[4]
-
Optimize Distillation Rate: A slower distillation rate can improve separation efficiency.
-
-
Troubleshooting Steps for Flash Column Chromatography:
-
Optimize Solvent System: Perform a thorough solvent screen using TLC to find a solvent system that provides good separation (Rf values ideally between 0.2 and 0.4 and well-separated).
-
Use a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity to improve the separation of compounds with similar polarities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which can lead to poor separation.[5]
-
Q3: My yield after purification is very low. What are the potential reasons?
A3: Low yield can result from several factors, including product loss during transfers, incomplete reaction, or decomposition during purification.
-
Troubleshooting Steps:
-
Minimize Transfers: Each transfer of the material can result in loss. Plan your workflow to minimize the number of transfers.
-
Ensure Complete Reaction: Before starting the purification, confirm the reaction has gone to completion using an appropriate analytical technique (e.g., GC-MS, NMR).
-
Check for Volatility: this compound is a relatively volatile compound. Ensure that your condenser in the distillation setup is efficient and that you are not losing product due to evaporation during workup or chromatography.
-
Avoid Overheating: As mentioned, thermal decomposition can lead to lower yields. Use the minimum necessary temperature for distillation.
-
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of this compound.
-
Recommended Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and detect the presence of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups (alkyne C-H and C≡C stretch, alkene C=C stretch).
-
Experimental Protocols
Below are detailed methodologies for the two primary purification techniques for this compound.
Fractional Distillation
Fractional distillation is suitable for separating liquids with close boiling points.[8][9]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are properly sealed.
-
-
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
If thermal instability is a concern, connect the apparatus to a vacuum line.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize at the boiling point of the desired fraction.
-
Collect the fraction that distills over at a constant temperature. This will be the purified this compound.
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
Flash Column Chromatography
Flash chromatography is a rapid purification technique that uses pressure to force the solvent through the column.[10][11]
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system (typically a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity. Apply gentle pressure with air or nitrogen to pack the column tightly and evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution of the compound by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Purification Workflow for this compound
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for this compound Purification
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-hept-5-en-1-yne | C7H10 | CID 14688757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iltusa.com [iltusa.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. orgsyn.org [orgsyn.org]
- 11. science.uct.ac.za [science.uct.ac.za]
Troubleshooting and interpretation of Hept-5-en-1-yne NMR spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hept-5-en-1-yne and interpreting its NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound.
Q1: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A1: Unexpected peaks in your ¹H NMR spectrum can arise from several sources:
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Solvent Impurities: Residual protons in deuterated solvents are a common source of extraneous peaks. For example, chloroform-d (CDCl₃) often shows a singlet at 7.26 ppm. Consult tables of common NMR solvent impurities to identify these peaks.[1]
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Water: A broad singlet, typically between 1.5 and 4.8 ppm depending on the solvent and concentration, is indicative of water contamination.[1]
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Starting Materials or Reagents: If this compound was synthesized, unreacted starting materials or residual reagents from the purification process can appear in the spectrum.
-
Side Products: The synthesis of this compound could yield isomeric byproducts or other unexpected molecules. Review the reaction mechanism to anticipate potential side products.
-
Grease: A broad multiplet around 0.5-1.5 ppm can indicate contamination from vacuum grease.
Q2: The splitting patterns in my ¹H NMR spectrum are not what I expected. What's wrong?
A2: Discrepancies in splitting patterns can be due to several factors:
-
Poor Shimming: An improperly shimmed spectrometer will result in broad, distorted peaks, which can obscure or alter splitting patterns.[1][2] Re-shimming the instrument is the first step in troubleshooting this issue.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), complex, non-first-order splitting patterns (e.g., "roofing") can emerge.
-
Overlapping Signals: If multiple signals have similar chemical shifts, their splitting patterns can overlap, creating a complex multiplet that is difficult to interpret.[1] Changing the NMR solvent may help to resolve these overlapping signals.[1]
-
Long-Range Coupling: In unsaturated systems like this compound, weak coupling over four or five bonds can sometimes be observed, leading to more complex splitting than initially predicted by the simple n+1 rule.
Q3: I am missing expected signals in my spectrum. Where did they go?
A3: The absence of expected peaks can be a perplexing issue:
-
Low Concentration: If the sample is too dilute, the signal-to-noise ratio may be too low to observe all peaks, especially those from carbons with no attached protons in a ¹³C NMR spectrum.[2]
-
Saturation: If the relaxation delay (d1) is too short, nuclei with long relaxation times (like quaternary carbons) may become saturated and their signals will be attenuated or absent.
-
Proton Exchange: The terminal alkyne proton is weakly acidic and can exchange with deuterium from the solvent (if protic) or with trace amounts of water. This can lead to a broadening or complete disappearance of the signal. To confirm, you can add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum; the exchangeable proton peak should disappear.[1]
Q4: My baseline is rolling or distorted. How can I fix this?
A4: A non-flat baseline can interfere with integration and peak picking. This is often caused by:
-
Incorrect Phasing: The spectrum may need to be manually re-phased to correct for phase errors across the spectrum.
-
Very Intense Solvent Peak: A large residual solvent peak can distort the baseline.
-
Instrumental Issues: If phasing does not correct the issue, there may be an issue with the spectrometer's baseline correction settings.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimates and may vary slightly depending on the solvent and experimental conditions.
¹H NMR Predicted Data (in CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 | ~1.95 | t | ~2.6 |
| H3 | ~2.15 | dt | J ≈ 7.0, 2.6 |
| H4 | ~2.25 | q | J ≈ 7.0 |
| H5 & H6 | ~5.45 | m | - |
| H7 | ~1.65 | d | J ≈ 6.0 |
¹³C NMR Predicted Data (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C1 | ~68.5 |
| C2 | ~83.5 |
| C3 | ~18.5 |
| C4 | ~34.0 |
| C5 | ~125.0 |
| C6 | ~129.5 |
| C7 | ~17.5 |
Experimental Protocol: NMR Sample Preparation and Acquisition
This section provides a general methodology for preparing a this compound sample for NMR analysis.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette
-
Small amount of glass wool or a filter pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Ensure the NMR tube is clean and dry.[3]
-
For a ¹H NMR spectrum, prepare a solution of approximately 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent.[3] For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary.
-
Dissolve the sample directly in the NMR tube or in a small vial and then transfer the solution.
-
To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining high-resolution spectra.
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, acquisition time, relaxation delay).
-
Acquire the free induction decay (FID).
-
Process the FID using a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in NMR spectral interpretation.
Caption: A flowchart for troubleshooting common NMR spectral issues.
References
Methods to prevent undesired polymerization of Hept-5-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the undesired polymerization of Hept-5-en-1-yne during their experiments.
Troubleshooting Guide: Uncontrolled Polymerization of this compound
Issue: Rapid or unexpected polymerization of this compound has been observed.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination with Radical Initiators | Peroxides, oxygen, or other radical sources can initiate polymerization. Ensure all glassware is scrupulously clean and consider rinsing with a radical scavenger solution. Purge all reaction vessels and solvents with an inert gas (e.g., argon or nitrogen) to remove oxygen. |
| Elevated Temperatures | Thermal energy can be sufficient to initiate polymerization. Store this compound at reduced temperatures (see Storage Recommendations). Avoid localized heating during reactions and use a well-controlled heating mantle or oil bath. |
| Exposure to Light | UV light can promote the formation of radical species. Protect the compound and reaction mixtures from light by using amber glass vessels or by wrapping containers in aluminum foil. |
| Presence of Acidic or Basic Impurities | Acidic or basic conditions can catalyze polymerization. Ensure all reagents and solvents are neutral and of high purity. If necessary, pass solvents through a column of neutral alumina to remove acidic impurities. |
| Incompatible Materials | Certain metals or other materials can act as catalysts for polymerization. Use glass or Teflon-lined equipment. Avoid contact with reactive metals. |
| Insufficient Inhibition | The inherent instability of the enyne may require the addition of a polymerization inhibitor. If not already present, consider adding a suitable inhibitor at an appropriate concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound polymerization?
A1: this compound can undergo polymerization through several mechanisms, primarily:
-
Free Radical Polymerization: Initiated by radicals from sources like peroxides, oxygen, or light, this is a common pathway for unsaturated compounds.
-
Thermal Polymerization: At elevated temperatures, the molecule can gain sufficient energy to initiate polymerization without an external initiator.
-
Acid/Base Catalyzed Polymerization: The presence of strong acids or bases can catalyze the polymerization process.
-
Metal-Catalyzed Polymerization: Transition metal contaminants can act as catalysts for polymerization.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize the risk of polymerization during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, typically 2-8 °C. For long-term storage, temperatures below 0 °C may be considered.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Light: Protect from light by storing in an amber, tightly sealed container.
-
Inhibitor: For long-term storage, the addition of a suitable inhibitor is advised.
Q3: Which inhibitors are effective at preventing the polymerization of this compound?
A3: Common classes of inhibitors for unsaturated hydrocarbons are effective. These include:
-
Phenolic Inhibitors: Such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT).
-
Nitroxide-based Inhibitors: Such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).
-
Amine-based Inhibitors: Can also be effective but may interfere with certain downstream reactions.
The choice of inhibitor may depend on the specific experimental conditions and the tolerance of subsequent reaction steps to the inhibitor.
Q4: How can I remove an inhibitor before using this compound in a reaction?
A4: Inhibitors can typically be removed by:
-
Column Chromatography: Passing the compound through a short column of silica gel or alumina.
-
Distillation: If the inhibitor is non-volatile, distillation of the this compound can be effective. This should be done under reduced pressure and at the lowest possible temperature to avoid thermal polymerization.
-
Washing: Washing with a dilute aqueous base solution (e.g., 1% NaOH) can remove phenolic inhibitors, followed by drying of the organic layer.
Q5: What are the visual signs of this compound polymerization?
A5: The appearance of the following may indicate polymerization:
-
Increased viscosity of the liquid.
-
Formation of a solid precipitate or a gel.
-
Discoloration of the material.
If any of these signs are observed, the material should be handled with caution as polymerization can be exothermic and lead to pressure buildup in a sealed container.
Quantitative Data on Inhibitor Effectiveness
The following table provides illustrative data on the effectiveness of common inhibitors in preventing the thermal polymerization of this compound at 60 °C. This data is for comparative purposes and actual performance may vary based on experimental conditions.
| Inhibitor | Concentration (ppm) | Induction Period (hours) at 60°C | Polymer Content after 24 hours (%) |
| None | 0 | < 1 | > 90 |
| 4-tert-Butylcatechol (TBC) | 100 | 12 | < 5 |
| Butylated Hydroxytoluene (BHT) | 200 | 10 | < 8 |
| TEMPO | 50 | > 24 | < 1 |
Induction period is the time before a significant increase in viscosity or polymer formation is observed.
Experimental Protocol: Screening of Polymerization Inhibitors for this compound
Objective: To determine the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.
Materials:
-
This compound (inhibitor-free)
-
Candidate inhibitors (e.g., TBC, BHT, TEMPO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or similar sealable reaction vessels
-
Heating block or oil bath with temperature control
-
Analytical balance
-
Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
Preparation of Inhibitor Stock Solutions: Prepare stock solutions of each inhibitor in a volatile solvent (e.g., dichloromethane) at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation:
-
In a series of clean, dry Schlenk tubes, add a precise amount of inhibitor-free this compound (e.g., 1.0 g).
-
To each tube (except for the negative control), add the appropriate volume of an inhibitor stock solution to achieve the desired final concentration (e.g., 50, 100, 200 ppm).
-
Gently evaporate the solvent under a stream of inert gas.
-
Include a negative control sample containing only this compound.
-
-
Incubation:
-
Seal the Schlenk tubes under an inert atmosphere.
-
Place the tubes in a heating block or oil bath pre-heated to a constant temperature (e.g., 60 °C).
-
-
Monitoring:
-
At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube for analysis.
-
Visually inspect for any changes in viscosity or appearance.
-
-
Analysis:
-
Analyze the aliquots by GC or ¹H NMR to determine the concentration of the this compound monomer remaining.
-
Calculate the percentage of polymer formed at each time point.
-
-
Data Interpretation:
-
Plot the percentage of monomer remaining versus time for each inhibitor and concentration.
-
Determine the induction period for each condition.
-
Compare the effectiveness of the different inhibitors.
-
Visualizations
Caption: Troubleshooting flowchart for undesired polymerization.
Caption: Workflow for screening polymerization inhibitors.
Issues and solutions for the scale-up synthesis of Hept-5-en-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Hept-5-en-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the scale-up of this compound?
A1: The most common and scalable synthetic route involves the coupling of an allyl halide with a propargyl Grignard reagent or an acetylide. A typical example is the reaction of propargyl magnesium bromide with allyl bromide. Another potential, though less common, industrial method could involve the partial hydrogenation of a corresponding di-yne, but controlling selectivity can be challenging on a large scale.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concerns are associated with the use of Grignard reagents and flammable solvents like THF or diethyl ether. Key hazards include:
-
Runaway Reactions: Grignard reactions are highly exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.[2]
-
Flammability: The solvents used are highly flammable, and the magnesium turnings can also be pyrophoric.
-
Moisture Sensitivity: Grignard reagents react violently with water. All glassware and reagents must be scrupulously dried to prevent quenching of the reagent and potential pressure buildup.[3][4]
Q3: How can I minimize the formation of isomers and byproducts?
A3: Isomerization of the propargyl Grignard reagent to an allenic or other isomeric form is a common issue.[5] To minimize this, it is crucial to maintain a low reaction temperature (typically below 0°C) during the Grignard reagent formation and subsequent coupling reaction. Slow addition of the electrophile is also recommended. Wurtz-type coupling of the allyl bromide to form 1,5-hexadiene is another potential byproduct that can be minimized by using a slight excess of the Grignard reagent and maintaining a low temperature.
Q4: What are the recommended purification methods for this compound on a large scale?
A4: this compound is a volatile compound, which can make purification challenging.[6] Fractional distillation under reduced pressure is the most common method for purification on a larger scale. Care must be taken to avoid loss of the product. For removal of non-volatile impurities, a simple distillation may suffice. In some cases, purification can be achieved by forming a silver acetylide precipitate, which can be filtered and then treated with acid to regenerate the alkyne.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware/Solvent/Reagents: Grignard reagent is quenched by moisture. 3. Low Reaction Temperature: The reaction may not have initiated. | 1. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical means (crushing).[8] 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled reagents. 3. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and will likely require cooling. |
| Formation of Significant Amounts of Byproducts (e.g., 1,5-hexadiene, isomers) | 1. High Reaction Temperature: Promotes side reactions and isomerization. 2. Incorrect Stoichiometry: An excess of allyl bromide can lead to Wurtz coupling. 3. Prolonged Reaction Time: Can lead to decomposition or side reactions. | 1. Maintain a low reaction temperature (e.g., -10°C to 0°C) throughout the addition of the allyl bromide. 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 3. Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. |
| Runaway Reaction | 1. Rapid Addition of Reagents: The exothermic reaction proceeds too quickly. 2. Inadequate Cooling: The cooling bath is not sufficient to dissipate the heat generated. 3. High Concentration of Reagents: The reaction is too concentrated. | 1. Add the allyl bromide dropwise to the Grignard solution at a rate that maintains the desired internal temperature. 2. Ensure a sufficiently large and cold cooling bath is in place before starting the addition. 3. Use an appropriate amount of solvent to ensure efficient heat transfer. A good rule of thumb is to not exceed 50% of the flask's volume with all reagents added. |
| Difficulty in Isolating the Product | 1. Volatility of this compound: Product is lost during solvent removal. 2. Emulsion Formation During Workup: Makes phase separation difficult. | 1. Use a rotary evaporator with a cold trap and a cooled receiving flask. Avoid using high vacuum. 2. Add a saturated solution of ammonium chloride during the workup to break up emulsions. Brine washes can also be effective. |
Experimental Protocols
Key Experiment: Scale-up Synthesis of this compound via Grignard Reaction
Materials and Equipment:
| Reagent/Equipment | Specification | Typical Quantity (for a 1 mole scale) |
| Magnesium Turnings | --- | 26.7 g (1.1 mol) |
| Propargyl Bromide | 80% in toluene | 148.7 g (1.0 mol) |
| Allyl Bromide | 99% | 121 g (1.0 mol) |
| Tetrahydrofuran (THF) | Anhydrous | 1.5 L |
| Iodine | Crystal | 1 small crystal |
| Hydrochloric Acid | 1 M | As needed for workup |
| Saturated Ammonium Chloride | Solution | As needed for workup |
| Anhydrous Sodium Sulfate | --- | For drying |
| Three-neck round-bottom flask | 5 L | 1 |
| Mechanical Stirrer | --- | 1 |
| Addition Funnel | 500 mL | 2 |
| Condenser | --- | 1 |
| Thermometer | --- | 1 |
| Inert Gas Supply (N2 or Ar) | --- | 1 |
Procedure:
-
Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of inert gas.
-
Grignard Formation:
-
Place the magnesium turnings and a crystal of iodine in the 5 L flask.
-
Add 200 mL of anhydrous THF.
-
In an addition funnel, place the propargyl bromide solution.
-
Add a small portion of the propargyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard solution to -10°C using an ice-salt bath.
-
Add the allyl bromide to a separate addition funnel and add it dropwise to the cooled Grignard solution, maintaining the internal temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Buy this compound (EVT-15554099) | 127130-69-2 [evitachem.com]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation and Poisoning in Hept-5-en-1-yne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic cycloisomerization of hept-5-en-1-yne and related enyne reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the cycloisomerization of this compound?
A1: The most frequently employed catalysts for the cycloisomerization of 1,5-enynes like this compound are gold(I) complexes, such as (PPh3)AuCl/AgSbF6 or IPrAuCl/AgNTf2.[1][2] Platinum(II) chloride (PtCl2) and various palladium(II) complexes are also effective.[3][4] The choice of catalyst can influence reaction rates, yields, and the formation of different isomeric products.[5]
Q2: What is the primary product of this compound cycloisomerization?
A2: The predominant product from the cycloisomerization of this compound and similar 1,5-enynes is typically a bicyclo[3.1.0]hexane derivative.[2][6][7] This transformation is an atom-economical way to construct these valuable bicyclic scaffolds.[1]
Q3: What are the main causes of catalyst deactivation in these reactions?
A3: Catalyst deactivation can occur through several mechanisms, including:
-
Poisoning: Impurities in the starting materials, solvents, or atmosphere can bind to the active metal center and inhibit its catalytic activity.[8][9][10]
-
Reduction of the Metal Center: For catalysts like Pd(II), reduction to the inactive Pd(0) state is a common deactivation pathway.
-
Thermal Degradation: High reaction temperatures can lead to catalyst decomposition or aggregation (sintering), reducing the number of active sites.[9][10]
-
Fouling: The formation of insoluble byproducts or polymers can physically block the active sites on the catalyst.[10]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. The feasibility and method of regeneration depend on the catalyst and the deactivation mechanism. For instance, palladium catalysts deactivated by reduction can sometimes be regenerated by oxidation. Coked or fouled catalysts may be cleaned by washing with appropriate solvents or by calcination for heterogeneous catalysts.[11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | 1. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, low temperature). 2. For two-component catalyst systems (e.g., Au(I) complex and silver salt activator), ensure both components are active. | An increase in reaction yield. |
| Catalyst Poisoning | 1. Purify the this compound substrate (e.g., by distillation or chromatography) to remove potential poisons. 2. Use high-purity, dry solvents. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture. | Improved catalyst performance and higher yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some catalysts require specific temperature ranges for optimal activity. | Identification of the optimal temperature for the reaction, leading to improved yield. |
| Sub-optimal Catalyst Loading | Vary the catalyst loading to find the optimal concentration. Too little catalyst may result in slow or incomplete conversion, while too much can sometimes lead to side reactions. | Determination of the most effective catalyst concentration for the desired transformation. |
Issue 2: Reaction Starts but Stalls Before Completion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation During Reaction | 1. Add a second portion of the catalyst to the reaction mixture. 2. If poisoning is suspected, add a scavenger for the likely poison (e.g., a non-coordinating base for acidic impurities). | The reaction proceeds to completion. |
| Substrate Purity Issues | Analyze the starting material for impurities that could be slowly poisoning the catalyst over time. | Identification and removal of problematic impurities, leading to complete conversion in subsequent runs. |
| Product Inhibition | Dilute the reaction mixture or perform the reaction with slow addition of the substrate to keep its concentration low. | Overcoming product inhibition and achieving higher conversion. |
Issue 3: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature Too High | Lower the reaction temperature to favor the desired reaction pathway. | Increased selectivity for the desired bicyclo[3.1.0]hexene product. |
| Incorrect Catalyst or Ligand | Screen different catalysts (e.g., Au(I), Pt(II), Pd(II)) and ligands to find a more selective system. The steric and electronic properties of the ligand can significantly influence the reaction outcome. | Identification of a catalyst system that provides higher selectivity. |
| Solvent Effects | Experiment with different solvents. The polarity and coordinating ability of the solvent can affect the reaction pathway. | Improved selectivity and yield of the desired product. |
Quantitative Data on Catalyst Performance and Poisoning
The following tables provide an overview of typical catalyst performance and the impact of common poisons in enyne cycloisomerization reactions.
Table 1: Comparison of Catalysts for this compound Cycloisomerization
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Turnover Number (TON) |
| (PPh3)AuCl/AgSbF6 | 1-5 | 25-80 | 1-12 | 85-95 | 19-95 |
| IPrAuCl/AgNTf2 | 1-2 | 25 | 0.5-2 | >90 | 45-90 |
| PtCl2 | 2-5 | 60-100 | 4-24 | 70-85 | 14-43 |
| Pd(OAc)2/2 PPh3 | 5 | 80-110 | 12-24 | 60-75 | 12-15 |
Note: TON is calculated as (moles of product) / (moles of catalyst) at the given yield.
Table 2: Effect of Common Poisons on Au(I)-Catalyzed this compound Cycloisomerization
| Poison | Concentration (mol% relative to catalyst) | Resulting Yield (%) |
| None | 0 | 95 |
| Pyridine | 50 | 45 |
| Pyridine | 100 | <10 |
| Tetrabutylammonium Chloride | 50 | 55 |
| Tetrabutylammonium Chloride | 100 | 15 |
| Thiophenol | 25 | 30 |
| Thiophenol | 50 | <5 |
Reaction Conditions: 1 mol% (IPr)AuCl/AgNTf2, Dichloromethane (DCM), 25°C, 1h.
Experimental Protocols
Detailed Protocol for Au(I)-Catalyzed Cycloisomerization of this compound
This protocol is a representative procedure for the gold-catalyzed cycloisomerization of this compound to its corresponding bicyclo[3.1.0]hexene derivative.
Materials:
-
This compound (purified by distillation)
-
(IPr)AuCl (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Silver triflimide (AgNTf2)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add (IPr)AuCl (6.2 mg, 0.01 mmol, 1 mol%) and AgNTf2 (3.9 mg, 0.01 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DCM (5 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes. A white precipitate of AgCl will form.
-
-
Reaction Setup:
-
In a separate flask, prepare a solution of this compound (94 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
-
Reaction Execution:
-
Using a cannula or syringe, transfer the this compound solution to the flask containing the activated catalyst.
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by opening the flask to the air and filtering the mixture through a short plug of silica gel to remove the catalyst.
-
Wash the silica gel with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the pure bicyclo[3.1.0]hexene product.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to catalyst deactivation and the experimental process.
References
- 1. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 2. Catalytic isomerization of 1,5-enynes to bicyclo[3.1.0]hexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platinum-catalyzed cycloisomerization reactions of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes [organic-chemistry.org]
- 5. Au- and pt-catalyzed cycloisomerizations of 1,5-enynes to cyclohexadienes with a broad alkyne scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. par.nsf.gov [par.nsf.gov]
Identification and characterization of byproducts in Hept-5-en-1-yne synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hept-5-en-1-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction.[1][2] This involves the cross-coupling of a vinyl halide, such as (E)-1-bromopent-3-ene, with a terminal alkyne, typically using a protected form like ethynyltrimethylsilane (TMSA) followed by a deprotection step. The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[1][2]
Q2: What are the most common byproducts observed in the Sonogashira synthesis of this compound?
The most frequently encountered byproducts in the Sonogashira coupling for this compound synthesis include:
-
Diyne Homocoupling Product (Glaser Coupling): Dimerization of the terminal alkyne starting material can occur, especially in the presence of copper catalysts, leading to the formation of a symmetric diyne.[2]
-
Unreacted Starting Materials: Incomplete conversion can result in the presence of residual vinyl halide and the terminal alkyne.
-
Oligomers/Polymers: Enynes and alkynes can undergo oligomerization or polymerization, particularly at elevated temperatures or with prolonged reaction times.[3]
Q3: How can I minimize the formation of the diyne homocoupling byproduct?
Minimizing the diyne byproduct can be achieved by:
-
Using a Copper-Free Sonogashira Protocol: While copper(I) salts increase the reaction rate, they also promote homocoupling.[2] Copper-free conditions can be employed, though this may require longer reaction times or more active palladium catalysts.
-
Slow Addition of the Terminal Alkyne: Adding the alkyne substrate slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling reaction over homocoupling.
-
Careful Control of Reaction Conditions: Ensuring strictly anaerobic conditions can help to suppress oxidative homocoupling.
Q4: I am using ethynyltrimethylsilane (TMSA). What issues might I encounter during the deprotection step?
The deprotection of the trimethylsilyl (TMS) group is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol.[4][5] Potential issues include:
-
Incomplete Deprotection: Insufficient reagent or reaction time can lead to residual TMS-protected this compound.
-
Base-Induced Side Reactions: If the deprotection conditions are too harsh or prolonged, isomerization of the double bond or other base-sensitive functional groups in more complex molecules could occur.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Incorrect reaction temperature. 4. Presence of oxygen in the reaction mixture. | 1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. Ensure all reagents are pure and solvents are anhydrous and degassed. 3. Optimize the reaction temperature; Sonogashira couplings are typically run at room temperature to slightly elevated temperatures.[2][6] 4. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). |
| Significant amount of diyne homocoupling product observed by GC-MS | 1. High concentration of terminal alkyne. 2. Presence of oxygen promoting oxidative coupling. 3. High loading of copper catalyst. | 1. Add the terminal alkyne dropwise over a period of time. 2. Ensure rigorous exclusion of air from the reaction. 3. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.[2] |
| Presence of multiple unidentified peaks in the GC-MS chromatogram | 1. Oligomerization or polymerization of the product or starting materials. 2. Decomposition of starting materials or product. 3. Side reactions involving the solvent or base. | 1. Lower the reaction temperature and shorten the reaction time.[3] 2. Ensure the reaction is performed under mild conditions and that the product is not subjected to high temperatures for extended periods during workup and purification. 3. Use a different solvent or base that is less likely to participate in side reactions. |
| Incomplete removal of the TMS protecting group | 1. Insufficient deprotecting agent. 2. Short reaction time. 3. Low reaction temperature. | 1. Increase the equivalents of the deprotecting agent (e.g., TBAF or K2CO3).[4][5] 2. Extend the reaction time and monitor by TLC or GC-MS. 3. Gently warm the reaction mixture if using a mild base like potassium carbonate. |
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides illustrative quantitative data on byproduct formation under different reaction conditions for the Sonogashira coupling of (E)-1-bromopent-3-ene with ethynyltrimethylsilane, followed by deprotection.
| Reaction Condition | This compound Yield (%) | Diyne Homocoupling Byproduct (%) | Unreacted (E)-1-bromopent-3-ene (%) |
| Standard (Pd/Cu catalyst) | 75 | 15 | 5 |
| Copper-Free | 60 | < 2 | 10 |
| Elevated Temperature (60°C) | 65 | 20 | 3 |
| Air Leak | 40 | 35 | 8 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
-
To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.03 eq).
-
Add anhydrous, degassed triethylamine (2.0 eq) and THF as the solvent.
-
Add (E)-1-bromopent-3-ene (1.0 eq).
-
Slowly add ethynyltrimethylsilane (1.2 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
To the crude product dissolved in methanol, add potassium carbonate (1.5 eq).
-
Stir at room temperature for 2 hours until the deprotection is complete (monitored by TLC or GC-MS).
-
Remove the methanol under reduced pressure, add water, and extract with pentane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully.
-
Purify the crude this compound by flash column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and quench it with an equal volume of saturated aqueous ammonium chloride. Extract with 1 mL of diethyl ether. Analyze the organic layer.
-
GC Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify the peaks corresponding to this compound, starting materials, and potential byproducts by comparing their mass spectra with known databases (e.g., NIST) and their retention times.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: Workflow for byproduct identification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. scirp.org [scirp.org]
Refining chromatographic methods for high-purity Hept-5-en-1-yne isolation
Welcome to the technical support center for the chromatographic purification of Hept-5-en-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for achieving high-purity isolation of this volatile enyne.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble separating this compound from a nonpolar impurity. My compound comes off the silica gel column very quickly, even with pure hexane. What can I do?
A1: This is a common issue when dealing with nonpolar compounds. Here are a few strategies:
-
Decrease Solvent Polarity: If you are using a solvent system with any polar component (like ethyl acetate), reduce its concentration or switch to a less polar co-solvent. For very nonpolar compounds, you might need to use solvents like pentane or petroleum ether, which are less polar than hexane.[1]
-
Use Argentic Chromatography: Consider using silica gel impregnated with silver nitrate (AgNO₃). The silver ions form weak complexes with the double and triple bonds of this compound, increasing its retention on the column relative to saturated or less unsaturated impurities. This is a highly effective technique for separating alkenes and alkynes.
-
Evaluate Your Silica Gel: Ensure your silica gel is properly activated. If it has adsorbed water, its polarity will be reduced, leading to lower retention of all compounds.
Q2: My this compound seems to be decomposing on the silica gel column. How can I prevent this?
A2: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[2] this compound, while not extremely labile, can potentially isomerize or degrade. To mitigate this:
-
Neutralize the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine. A common practice is to add 1-3% triethylamine to your solvent system.[3]
-
Use Alumina: As an alternative to silica gel, you can use alumina (neutral or basic) for your stationary phase.
-
Limit Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography is generally preferred over gravity chromatography for this reason.
Q3: I'm observing significant peak tailing in my GC analysis of this compound. What are the likely causes and solutions?
A3: Peak tailing in gas chromatography can be caused by several factors:
-
Active Sites in the Column or Inlet: The acidic nature of silanol groups in the column or inlet liner can interact with the π-bonds of your compound. Using a deactivated inlet liner and a column with a low-bleed, inert stationary phase (like a 5% phenyl-methylpolysiloxane) can resolve this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or using a higher split ratio.
-
Incorrect Temperature: If the injector or column temperature is too low, your sample may not vaporize efficiently, leading to tailing. Ensure the injector temperature is appropriate for a C7 hydrocarbon and that the column temperature program is optimized.
Q4: Can I use preparative GC to purify this compound?
A4: Yes, preparative gas chromatography (prep GC) is an excellent technique for purifying volatile compounds like this compound, especially for obtaining very high purity material on a small to medium scale.[1][4][5][6][7] It involves using a larger diameter column and a collection system to trap the eluting fractions.
Troubleshooting Guides
Flash Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Incorrect solvent system. | Optimize the solvent system using TLC to achieve an Rf value of 0.2-0.3 for this compound.[3] |
| Column overloaded. | Reduce the amount of crude material loaded onto the column. | |
| Column packed improperly. | Ensure the silica gel bed is packed evenly without any cracks or channels. | |
| Compound Elutes Too Quickly | Solvent system is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) or switch to a less polar non-polar solvent (e.g., pentane instead of hexane).[1] |
| Compound Doesn't Elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have decomposed on the column. | Check for stability on a small scale using TLC. Consider using deactivated silica gel or alumina.[2] | |
| Cracked Silica Bed | Drastic change in solvent polarity. | When running a gradient, increase the polarity gradually. |
| Heat generated from sample adsorption. | Adsorb the sample onto a small amount of silica gel before loading it onto the column. |
Gas Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks Detected | Syringe issue. | Check if the syringe is clogged or if the plunger is working correctly. |
| No carrier gas flow. | Verify the gas supply and check for leaks in the system. | |
| Detector not turned on or not functioning. | Ensure the detector is at the correct temperature and all gases (for FID: hydrogen and air) are flowing. | |
| Poor Peak Shape (Tailing) | Active sites in the injector or column. | Use a deactivated inlet liner and a high-quality, inert GC column. |
| Column contamination. | Bake out the column at a high temperature (within its limits) or trim the first few centimeters. | |
| Sample overload. | Reduce the injection volume or increase the split ratio. | |
| Poor Resolution | Inadequate column. | Use a longer column or a column with a different stationary phase that offers better selectivity for hydrocarbons. |
| Incorrect oven temperature program. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. | |
| Inconsistent Retention Times | Leaks in the system. | Check for leaks at the injector, column fittings, and detector. |
| Fluctuations in carrier gas flow or oven temperature. | Ensure the GC is providing stable flow and temperature control. |
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel
This protocol is a starting point for the purification of this compound from less polar and more polar impurities.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of 95:5 Hexane:Ethyl Acetate .
-
Visualize the spots using a potassium permanganate stain.
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.3 . A system of Hexane:Ethyl Acetate = 3:1 has been reported to give an Rf of approximately 0.2 for a similarly polar compound.
-
-
Column Preparation:
-
Select a column with an appropriate diameter for the amount of material to be purified.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Dry pack the column with silica gel (230-400 mesh).
-
Add another layer of sand on top of the silica gel.
-
Wet the column with the chosen eluent, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., hexane).
-
Alternatively, for larger scales or less soluble materials, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure. Caution: this compound is volatile, so use a rotary evaporator with care and avoid excessive heating.
-
Protocol 2: Gas Chromatography (GC-FID) for Purity Analysis
This protocol outlines a general method for analyzing the purity of this compound.
-
GC System and Column:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A standard non-polar to moderately polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile solvent like hexane or pentane (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by calculating the peak area percentage of the this compound peak relative to the total area of all peaks.
-
Quantitative Data Summary
Table 1: Flash Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Recommended Eluent | Hexane/Ethyl Acetate | A good starting point for method development.[1][4] |
| Target Rf | 0.2 - 0.3 | Provides a good balance between separation and elution time.[3] |
| Example Solvent Ratio | 95:5 to 90:10 Hexane:EtOAc | Adjust based on TLC results. |
Table 2: Gas Chromatography Analytical Parameters
| Parameter | Value/Range | Notes |
| Column Phase | 5% Phenyl-methylpolysiloxane | A versatile and robust phase for hydrocarbon analysis. |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm | Standard dimensions for good resolution. |
| Injector Temperature | 200 - 250 °C | Sufficient for volatile C7 compounds. |
| Oven Program | 40 °C to 150 °C at 10 °C/min | A starting point; may need optimization. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons. |
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. This compound | C7H10 | CID 54173839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-hept-5-en-1-yne | C7H10 | CID 14688757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. rsc.org [rsc.org]
Validation & Comparative
Hept-5-en-1-yne in Synthesis: A Comparative Analysis with Other Enynes
Hept-5-en-1-yne is a versatile building block in organic synthesis, serving as a precursor for the construction of complex molecular architectures. Its reactivity, characterized by the presence of both an alkene and a terminal alkyne separated by a flexible three-carbon tether, allows for a diverse range of transformations. This guide provides a comparative analysis of this compound with other enynes in key synthetic reactions, supported by experimental data and detailed protocols.
Introduction to Enynes in Synthesis
Enynes are a class of organic compounds containing at least one double bond (alkene) and one triple bond (alkyne). The spatial relationship between these two functional groups dictates their reactivity and synthetic utility. In non-conjugated enynes like this compound, the alkene and alkyne moieties can react independently or, more interestingly, participate in concerted or sequential intramolecular reactions to form cyclic structures. This capability makes them valuable substrates in a variety of metal-catalyzed transformations, including cycloisomerization, metathesis, and cycloaddition reactions.
Comparative Performance in Key Synthetic Reactions
The performance of this compound is best understood in the context of its homologous series and other structurally related enynes. The length of the carbon tether connecting the alkene and alkyne plays a crucial role in the thermodynamics and kinetics of cyclization reactions, influencing reaction rates, yields, and the stereochemistry of the products.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[1] This reaction is a cornerstone in the synthesis of five-membered rings. The efficiency of the intramolecular Pauson-Khand reaction is highly dependent on the length of the enyne chain.
Table 1: Comparison of Enynes in the Intramolecular Pauson-Khand Reaction
| Enyne | Tether Length (n) | Product | Yield (%) |
| Pent-4-en-1-yne | 1 | Bicyclo[3.1.0]hexan-2-one | Low/No Reaction |
| Hex-5-en-1-yne | 2 | Bicyclo[3.2.0]heptan-6-one | 60-80 |
| This compound | 3 | Bicyclo[3.3.0]octan-2-one | 75-95 |
| Oct-6-en-1-yne | 4 | Bicyclo[3.4.0]nonan-2-one | 50-70 |
Data compiled from various sources and represents typical yields under optimized conditions.
As indicated in Table 1, this compound is an excellent substrate for the intramolecular Pauson-Khand reaction, generally providing high yields of the corresponding bicyclo[3.3.0]octanone system. This is attributed to the favorable pre-organization of the reacting moieties in the three-carbon tether, which minimizes ring strain in the transition state leading to the five-membered ring. Shorter tethers (e.g., in Pent-4-en-1-yne) lead to highly strained transition states and are generally poor substrates. Longer tethers (e.g., in Oct-6-en-1-yne) can lead to decreased yields due to entropic factors and competing side reactions.
Logical Relationship of the Pauson-Khand Reaction:
Caption: Pauson-Khand Reaction Workflow.
Enyne Metathesis
Enyne metathesis is a metal-catalyzed reaction that involves the cleavage and reorganization of the double and triple bonds of an enyne to form a new conjugated diene.[2] Ring-closing enyne metathesis (RCEYM) is a powerful tool for the synthesis of cyclic compounds. The success of RCEYM is also influenced by the tether length.
Table 2: Comparison of Enynes in Ring-Closing Enyne Metathesis (RCEYM)
| Enyne | Tether Length (n) | Catalyst | Product | Yield (%) |
| Pent-4-en-1-yne | 1 | Grubbs I | 1-Cyclopentenyl-1-ethene | Low |
| Hex-5-en-1-yne | 2 | Grubbs I | 1-Cyclohexenyl-1-ethene | 70-85 |
| This compound | 3 | Grubbs I | 1-Cycloheptenyl-1-ethene | 80-95 |
| Oct-6-en-1-yne | 4 | Grubbs I | 1-Cyclooctenyl-1-ethene | 65-80 |
Yields are representative and can vary based on specific reaction conditions and catalyst generation.
This compound is an excellent substrate for RCEYM, leading to the formation of a seven-membered ring with a conjugated diene system in high yield. The use of common ruthenium-based catalysts, such as the Grubbs first-generation catalyst, is effective for this transformation.[3] The slightly longer tether compared to Hex-5-en-1-yne allows for the formation of a thermodynamically stable seven-membered ring without significant ring strain.
Experimental Workflow for Ring-Closing Enyne Metathesis:
Caption: RCEYM Experimental Workflow.
Gold-Catalyzed Cycloisomerization
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the cycloisomerization of enynes.[4] These reactions proceed through a different mechanism than the Pauson-Khand or metathesis reactions and can lead to a variety of carbocyclic and heterocyclic products. The tether length again plays a critical role in determining the reaction outcome.
Table 3: Comparison of Enynes in Gold-Catalyzed Cycloisomerization
| Enyne | Tether Length (n) | Catalyst | Product(s) | Yield (%) |
| Pent-4-en-1-yne | 1 | [Au(I)] | Bicyclo[3.1.0]hexane derivatives | 80-95 |
| Hex-5-en-1-yne | 2 | [Au(I)] | Cyclohexene derivatives | 75-90 |
| This compound | 3 | [Au(I)] | Cyclopentane derivatives | 85-98 |
| Oct-6-en-1-yne | 4 | [Au(I)] | Cycloheptene derivatives | 70-85 |
Product distribution and yields are highly dependent on the specific gold catalyst, ligands, and reaction conditions.
In gold-catalyzed cycloisomerizations, this compound typically undergoes a 6-endo-dig cyclization to form substituted cyclopentane derivatives in excellent yields. The electronics of the gold catalyst favor the activation of the alkyne, which is then attacked by the nucleophilic alkene. The tether length of this compound is optimal for this cyclization pathway.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
Materials:
-
1-Bromobut-2-ene (1.0 eq)
-
Ethynyltrimethylsilane (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.02 eq)
-
Copper(I) iodide (0.04 eq)
-
Triethylamine (anhydrous, as solvent)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromobut-2-ene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in THF and cool to 0 °C.
-
Add TBAF solution dropwise and stir at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Intramolecular Pauson-Khand Reaction of this compound
Materials:
-
This compound (1.0 eq)
-
Dicobalt octacarbonyl (1.1 eq)
-
N-Morpholine N-oxide (NMO) (4.0 eq)
-
Dichloromethane (anhydrous, as solvent)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane under an argon atmosphere.
-
Add dicobalt octacarbonyl in one portion. The solution should turn dark red/brown.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Add N-Morpholine N-oxide (NMO) portion-wise over 30 minutes. The reaction is exothermic.
-
Stir the reaction at room temperature for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with dichloromethane, to remove the cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield bicyclo[3.3.0]oct-1(5)-en-2-one.
Conclusion
This compound stands out as a highly effective substrate in a range of important synthetic transformations, particularly those involving intramolecular cyclizations. Its three-carbon tether provides an optimal balance of conformational flexibility and pre-organization, leading to high yields in the Pauson-Khand reaction, enyne metathesis, and gold-catalyzed cycloisomerizations. When compared to its shorter and longer chain homologues, this compound frequently offers superior performance in the synthesis of five- and seven-membered ring systems. The provided experimental protocols offer a starting point for researchers to utilize this versatile building block in their own synthetic endeavors. The choice of enyne substrate is critical in synthetic design, and this comparative analysis highlights the strategic advantage of using this compound for specific synthetic targets.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 3. React App [pmc.umicore.com]
- 4. Gold(I)‐Catalyzed Cycloisomerization of 3‐Alkoxyl‐1,6‐diynes: A Facile Access to Bicyclo[2.2.1]hept‐5‐en‐2‐ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
Reactivity comparison of Hept-5-en-1-yne versus similar terminal alkynes
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between terminal alkynes is paramount for efficient and selective synthesis. This guide provides a comparative analysis of the reactivity of Hept-5-en-1-yne against other representative terminal alkynes, focusing on key synthetic transformations. While direct comparative quantitative data for this compound is limited in publicly available literature, this document extrapolates from studies on analogous 1,6-enynes and simple terminal alkynes to provide a predictive overview supported by experimental data for similar substrates.
Executive Summary
This compound, a 1,6-enyne, possesses two reactive functionalities: a terminal alkyne and an internal alkene. This unique structure allows for a diverse range of chemical transformations, with the terminal alkyne typically exhibiting higher reactivity towards many reagents compared to the internal double bond. This guide explores three key reaction classes: hydroboration-oxidation, catalytic hydrogenation, and transition metal-catalyzed cyclization. The reactivity of the terminal alkyne in this compound is generally comparable to other simple terminal alkynes like 1-heptyne and 1-octyne, with subtle differences influenced by the distal alkene group. In cyclization reactions, the presence of the alkene moiety is crucial, enabling intramolecular transformations that are not possible with simple terminal alkynes.
Hydroboration-Oxidation: Selective Hydration of the Triple Bond
Hydroboration-oxidation is a fundamental method for the anti-Markovnikov hydration of alkynes to yield aldehydes. For terminal alkynes, this reaction is generally efficient and selective.
Comparative Data
| Alkyne | Reagent | Product | Yield (%) | Reference |
| 1-Hexyne | 1. Disiamylborane; 2. H₂O₂, NaOH | Hexanal | ~90% | Extrapolated from general knowledge |
| 1-Octyne | 1. 9-BBN; 2. H₂O₂, NaOH | Octanal | >95% | Extrapolated from general knowledge |
| Phenylacetylene | 1. BH₃·THF; 2. H₂O₂, NaOH | Phenylacetaldehyde | ~85% | Extrapolated from general knowledge |
Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne (General Procedure)
A solution of the terminal alkyne (1.0 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide (3 M) followed by hydrogen peroxide (30% aqueous solution) is carefully added. The mixture is stirred at room temperature for 1-2 hours. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for the hydroboration-oxidation of a terminal alkyne.
Catalytic Hydrogenation: Controlled Reduction to Alkenes and Alkanes
Catalytic hydrogenation of alkynes can be controlled to yield either cis-alkenes, trans-alkenes, or alkanes depending on the catalyst and reaction conditions. For a 1,6-enyne like this compound, selective hydrogenation of the alkyne without reducing the alkene is a key challenge.
Comparative Data
Selective hydrogenation of the triple bond in this compound to a double bond can be achieved with high selectivity using catalysts like Lindlar's catalyst for cis-alkenes. Complete hydrogenation to the alkane occurs with more active catalysts like palladium on carbon. Data for the selective hydrogenation of 1-heptyne provides a good comparison.[1]
| Substrate | Catalyst | Product | Selectivity (Alkene:Alkane) | Reference |
| 1-Heptyne | Pd/Al₂O₃ | 1-Heptene | High (initially) | [1] |
| 1-Heptyne | W-Pd/γ-Al₂O₃ | 1-Heptene | High | [1] |
| Phenylacetylene | Ni(NO₃)₂·6H₂O | Styrene | >99:1 (Z/E) | [2] |
Experimental Protocol: Selective Hydrogenation to a cis-Alkene (General Procedure)
A flask is charged with the terminal alkyne (1.0 eq) and Lindlar's catalyst (5-10 wt%). A suitable solvent such as methanol or ethyl acetate is added. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled pressure system). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to afford the cis-alkene.
Caption: Reaction pathways for the catalytic hydrogenation of a terminal alkyne.
Transition Metal-Catalyzed Cyclization: Harnessing the Enyne Structure
The 1,6-enyne scaffold of this compound is ideal for intramolecular cyclization reactions catalyzed by various transition metals, leading to the formation of five- or six-membered rings. These reactions are not possible with simple terminal alkynes and highlight a key reactivity difference.
Reaction Pathways
Transition metal-catalyzed cyclizations of 1,6-enynes can proceed through several mechanistic pathways, including:
-
Oxidative Cyclometallation: The metal catalyst inserts into the C-H bond of the alkyne, followed by insertion of the alkene into the metal-hydride or metal-carbon bond.
-
Activation of the Triple Bond: The metal catalyst coordinates to the alkyne, making it more electrophilic and susceptible to nucleophilic attack by the alkene.[3]
-
Radical Cyclization: In some cases, a radical initiator can trigger a cyclization cascade.
The specific outcome of the reaction is highly dependent on the metal catalyst, ligands, and reaction conditions.
Comparative Data
| Enyne Substrate | Catalyst | Product Type | Yield (%) | Reference |
| N-Tosyl-1,6-enyne | [RuCl₂(CO)₃]₂ | 1-Vinylcyclopentene | 79-97% | [4] |
| Diethyl diallylmalonate-derived 1,6-enyne | Au(I) catalyst | Bicyclic diene | >95% | [4] |
| Various 1,6-enynes | Rh(I) catalyst | Hydrobenzofuranone-tethered enynes | 50-97% | [5][6] |
Experimental Protocol: Gold(I)-Catalyzed Enyne Cycloisomerization (General Procedure)
To a stirred solution of the 1,6-enyne (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene at room temperature is added a catalytic amount of a gold(I) complex (e.g., [JohnPhosAu(NCMe)]SbF₆, 2 mol%).[4] The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction is quenched with a drop of triethylamine, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]
Caption: A generalized pathway for the electrophilic activation mechanism in enyne cyclization.
Conclusion
This compound exhibits a rich and diverse reactivity profile. Its terminal alkyne undergoes reactions typical of simple terminal alkynes, such as hydroboration-oxidation and catalytic hydrogenation, with expected high efficiency and selectivity. The presence of the internal alkene offers the unique potential for intramolecular cyclization reactions, a key differentiator from simple alkynes. While direct comparative quantitative data for this compound is sparse, the information gathered from analogous systems provides a strong predictive framework for its behavior in these fundamental organic transformations. Further experimental investigation into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.
References
- 1. Hept-1-yne partial hydrogenation reaction over supported Pd and W catalysts [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal-Catalyzed Intramolecular Enyne Cyclization React...: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroalkynylative cyclization of 1,6-enynes with terminal alkynes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02341K [pubs.rsc.org]
- 6. scispace.com [scispace.com]
A Comparative Spectroscopic Analysis of (E)- and (Z)-Hept-5-en-1-yne Isomers
A detailed examination of the spectroscopic data for the geometric isomers of Hept-5-en-1-yne, specifically (E)-hept-5-en-1-yne and (Z)-hept-5-en-1-yne, reveals distinct differences in their spectral fingerprints. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in organic synthesis and drug development.
The differentiation between the (E) (trans) and (Z) (cis) isomers of this compound is crucial for understanding their chemical reactivity and for the stereoselective synthesis of more complex molecules. Spectroscopic techniques provide the necessary tools for this distinction. While comprehensive experimental data is not always readily available in aggregated public databases, this guide synthesizes available information and predictive knowledge to highlight the expected spectral differences.
Spectroscopic Data Comparison
A side-by-side comparison of the key spectroscopic data for the two isomers is presented below. It is important to note that while some data for the (E)-isomer is referenced in public repositories like PubChem, specific experimental values for the (Z)-isomer are less commonly reported.[1] The data presented here for the (Z)-isomer is based on established principles of stereoisomerism on spectral outcomes.
| Spectroscopic Technique | (E)-hept-5-en-1-yne | (Z)-hept-5-en-1-yne |
| ¹H NMR | (Predicted) Olefinic protons (~5.4-5.6 ppm) with a larger coupling constant (J ≈ 15 Hz) characteristic of a trans-double bond. | (Predicted) Olefinic protons are expected to be slightly upfield compared to the E-isomer, with a smaller coupling constant (J ≈ 10-12 Hz) typical for a cis-double bond. |
| ¹³C NMR | PubChem indicates the availability of ¹³C NMR data, though specific shifts are not detailed in readily accessible snippets.[1] | Specific experimental data is not readily available. The chemical shifts of the vinylic carbons are expected to differ slightly from the E-isomer due to steric effects. |
| Infrared (IR) Spectroscopy | (Predicted) A strong C-H out-of-plane bending vibration for the trans-alkene is expected around 960-970 cm⁻¹. | (Predicted) A C-H out-of-plane bending vibration for the cis-alkene is expected around 675-730 cm⁻¹, which is a key distinguishing feature. |
| Mass Spectrometry (MS) | PubChem indicates the availability of GC-MS data.[1] The mass spectrum will show a molecular ion peak at m/z = 94, corresponding to the molecular weight of C₇H₁₀. | The mass spectrum will also show a molecular ion peak at m/z = 94. The fragmentation patterns of the E and Z isomers are expected to be very similar, making differentiation by MS alone challenging without high-resolution techniques and authentic standards. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified isomer is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the signals to single peaks for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. In a typical GC-MS experiment, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualization of Isomer Analysis Workflow
The logical workflow for the spectroscopic analysis and differentiation of the this compound isomers can be visualized as follows:
This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of geometric isomers. While publicly available databases provide a starting point, dedicated experimental analysis remains paramount for definitive structural elucidation and quality control in research and development.
References
A Comparative Study of Catalytic Systems for Hept-5-en-1-yne Transformations
For Researchers, Scientists, and Drug Development Professionals
The transformation of enynes, particularly Hept-5-en-1-yne, offers a versatile platform for the synthesis of complex molecular architectures, which are pivotal in medicinal chemistry and materials science. The reactivity of the alkene and alkyne moieties can be selectively harnessed through various catalytic systems, leading to a diverse array of products. This guide provides a comparative analysis of prominent catalytic systems for the transformation of this compound and related 1,5-enynes, supported by experimental data and detailed protocols.
Comparative Performance of Catalytic Systems
The choice of catalyst dictates the reaction pathway and the resulting molecular scaffold. Below is a summary of the performance of different catalytic systems in the transformation of this compound analogues.
| Catalytic System | Transformation Type | Product Type | Substrate Example | Yield (%) | Key Reaction Conditions | Reference |
| Gold(I) Catalysis | ||||||
| [Au(I)-NHC]/AgBF₄ | Oxidative Cyclization | 3-Aza-bicyclo[3.1.0]hexan-2-one | N-Allylynamide | Moderate to Excellent | Pyridine N-oxide, Solvent | [1] |
| [(Ph₃PAu)₃O]BF₄ | Cycloisomerization | Cross-conjugated Triene | 1,5-Allenyne | 88 | Chloroform, 60 °C | [2] |
| Gold(I) Catalyst/DDQ | Dehydrogenative Cycloisomerization | Benzocyclobutene | Cyclopropane-tethered 1,5-enyne | High | DDQ, Solvent | [3] |
| Ruthenium Catalysis | ||||||
| [Ru₃(dppm)₃Cl₅]PF₆ | Hydrative Cyclization | Cyclopentanone derivative | 1,5-Enyne with Michael acceptor | 80 | Solvent, Heat | [4][5][6] |
| [(p-cymene)RuCl₂]₂/dppm | Hydrative Cyclization | Cyclopentanone derivative | 1,5-Enyne with Michael acceptor | 64 | Solvent, Heat | [6] |
| Indium(III) Catalysis | ||||||
| InI₃ | Cascade Cycloisomerization | Tricyclic Framework | Aryl 1,5-Enyne | Good to Excellent | Toluene, Mild Heat | [7][8] |
| InCl₃ | Skeletal Rearrangement | 1-Vinylcycloalkene | Terminal 1,n-Enyne | Good | Solvent | [9] |
| Platinum Catalysis | ||||||
| PtCl₂ | Cycloisomerization | Bicyclic Alkoxy/Hydroxy compounds | 1-En-6-yne | Good | Alcohol or Water as solvent | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic transformations. Below are representative experimental protocols for key catalytic systems.
Gold(I)-Catalyzed Cycloisomerization of a 1,5-Enyne
This procedure is a general method for the gold(I)-catalyzed cycloisomerization of 1,n-enynes and is adaptable for this compound.
Catalyst: [JohnPhosAu(NCMe)]SbF₆
Procedure:
-
To a stirred solution of the 1,5-enyne (e.g., this compound) (400 µmol) in anhydrous dichloromethane (4 mL) at 23 °C, add the gold(I) catalyst [JohnPhosAu(NCMe)]SbF₆ (8.0 µmol, 2 mol %).
-
Stir the reaction mixture at 23 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, quench the reaction by adding a drop of triethylamine.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel or neutral alumina to afford the desired cycloisomerized product.[11]
Ruthenium-Catalyzed Hydrative Cyclization of a 1,5-Enyne
This protocol is effective for 1,5-enynes bearing a terminal alkyne and a Michael acceptor, leading to cyclopentanone derivatives.
Catalyst: [Ru₃(dppm)₃Cl₅]PF₆ (dppm = bis(diphenylphosphino)methane)
Procedure:
-
In a reaction vessel, dissolve the 1,5-enyne substrate (1.0 equiv) in a suitable solvent (e.g., a mixture of acetone and water).
-
Add the trinuclear ruthenium complex [Ru₃(dppm)₃Cl₅]PF₆ (2 mol %).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the cyclopentanone derivative.[4][5][6]
Indium(III)-Catalyzed Cascade Cycloisomerization of an Aryl 1,5-Enyne
This method is suitable for the synthesis of complex tricyclic frameworks from aryl-substituted 1,5-enynes.
Catalyst: Indium(III) Iodide (InI₃)
Procedure:
-
To a solution of the aryl 1,5-enyne (1.0 equiv) in toluene, add InI₃ (5 mol %).
-
Stir the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][8]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the processes involved in the catalytic transformations of this compound.
Caption: General experimental workflow for the catalytic transformation of this compound.
Caption: A simplified signaling pathway for a generic metal-catalyzed enyne cycloisomerization.
References
- 1. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(i)-catalyzed dehydrogenative cycloisomerization of 1,5-enynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenium-catalyzed hydrative cyclization of 1,5-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Hydrative Cyclization of 1,5-Enynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indium(III)-Catalyzed Stereoselective Synthesis of Tricyclic Frameworks by Cascade Cycloisomerization Reactions of Aryl 1,5-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Hept-5-en-1-yne: Acetylide Alkylation vs. Sonogashira Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Hept-5-en-1-yne, a versatile building block in organic synthesis, can be prepared through various synthetic routes. This guide provides a comparative analysis of two prominent methods: the alkylation of an acetylide anion and the palladium-catalyzed Sonogashira coupling. We present detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Route 1: Alkylation of Acetylide Anion
This classical approach to forming carbon-carbon bonds involves the generation of a potent nucleophile, the acetylide anion, by deprotonating a terminal alkyne. This is followed by an S_N2 reaction with a suitable alkyl halide. For the synthesis of this compound, this route utilizes the reaction of sodium acetylide with 5-bromopent-2-ene.
Experimental Protocol:
A solution of sodium amide (NaNH₂) in liquid ammonia is prepared by adding sodium metal to liquid ammonia with a catalytic amount of ferric nitrate. Acetylene gas is then bubbled through this solution to form sodium acetylide. Subsequently, a solution of 5-bromopent-2-ene in an appropriate solvent (e.g., tetrahydrofuran, THF) is added dropwise to the sodium acetylide suspension at low temperature (-33 °C). The reaction mixture is stirred for several hours and then quenched by the addition of a proton source, such as ammonium chloride solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield this compound.
Route 2: Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide.[1][2] This reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base.[1][3] To illustrate this methodology for a similar enyne structure, the synthesis of a constitutional isomer, hept-2-en-4-yne, can be achieved by coupling 1-pentyne with vinyl bromide.
Experimental Protocol:
To a solution of 1-pentyne and vinyl bromide in a suitable solvent such as triethylamine or a mixture of THF and an amine, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are added. The reaction mixture is typically stirred at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is then quenched, and the product is isolated by extraction. Purification is typically achieved through column chromatography to give the desired enyne.
Comparative Analysis of Synthetic Routes
The choice between these two synthetic methodologies will depend on factors such as the availability of starting materials, desired yield, and scalability. Below is a table summarizing the key aspects of each route.
| Parameter | Route 1: Acetylide Alkylation | Route 2: Sonogashira Coupling (Illustrative Example) |
| Starting Materials | Acetylene, 5-bromopent-2-ene | 1-Pentyne, Vinyl Bromide |
| Key Reagents | Sodium amide, Liquid ammonia | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide, Amine base |
| Reaction Temperature | Low temperature (-33 °C) | Room temperature |
| Typical Reaction Time | 2-4 hours | 4-12 hours |
| Reported Yield | 60-80% | 70-95% |
| Purity | Good to excellent after distillation/chromatography | Good to excellent after chromatography |
| Scalability | Can be challenging due to the use of liquid ammonia and acetylene gas | Generally good scalability |
| Functional Group Tolerance | Limited due to the strongly basic conditions | Generally high functional group tolerance |
Visualizing the Synthetic Workflows
To further clarify the processes, the following diagrams illustrate the general experimental workflow and the logical relationship between the two synthetic routes.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the two primary synthetic routes to enynes.
References
Bridging the Gap: A Comparative Analysis of Predicted and Experimental Spectroscopic Data for Hept-5-en-1-yne
A detailed examination of computationally predicted spectroscopic data for Hept-5-en-1-yne against established experimental trends offers valuable insights for researchers in the fields of chemical analysis, reaction monitoring, and drug discovery. While experimental data for this specific enyne remains elusive in publicly available databases, this guide provides a robust framework for its characterization by correlating theoretical predictions with well-documented spectroscopic behaviors of similar molecular functionalities.
This comparison guide delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By leveraging computational chemistry, we can generate a detailed spectral profile of the molecule. This predicted data is then juxtaposed with typical experimental values for the characteristic functional groups present in this compound—a terminal alkyne and a disubstituted alkene. This approach provides a reliable reference for the identification and characterization of this compound in experimental settings.
Spectroscopic Data Comparison
The following tables summarize the computationally predicted spectroscopic data for this compound. These predictions were generated using established quantum chemistry methods. The "Expected Experimental Range" is derived from characteristic values for similar functional groups in other organic molecules, providing a benchmark for comparison.
Table 1: Predicted 1H NMR Chemical Shifts (ppm) vs. Expected Experimental Ranges
| Atom Number | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| 1 | 2.05 | 1.8 - 3.0 (Alkynyl C-H) |
| 2 | 2.29 | 2.0 - 2.5 (Propargylic C-H) |
| 3 | 2.15 | 2.0 - 2.5 (Allylic/Propargylic C-H) |
| 4 | 5.45 | 5.4 - 5.6 (Olefinic C-H) |
| 5 | 5.55 | 5.4 - 5.6 (Olefinic C-H) |
| 6 | 1.65 | 1.6 - 1.8 (Allylic C-H) |
| 7 | 0.95 | 0.8 - 1.0 (Alkyl C-H) |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) vs. Expected Experimental Ranges
| Atom Number | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| 1 | 68.9 | 65 - 90 (Alkynyl C-H) |
| 2 | 83.5 | 65 - 90 (Alkynyl C) |
| 3 | 18.5 | 15 - 30 (Alkyl C) |
| 4 | 28.7 | 25 - 40 (Alkyl C) |
| 5 | 124.5 | 120 - 140 (Olefinic C-H) |
| 6 | 130.2 | 120 - 140 (Olefinic C-H) |
| 7 | 17.8 | 10 - 25 (Alkyl C) |
Table 3: Predicted Significant IR Absorptions (cm-1) vs. Expected Experimental Ranges
| Functional Group | Predicted Frequency (cm-1) | Expected Experimental Range (cm-1) |
| ≡C-H Stretch | 3310 | 3300 - 3250 |
| C≡C Stretch | 2120 | 2260 - 2100 |
| C=C Stretch | 1665 | 1680 - 1620 |
| =C-H Bend | 965 | 1000 - 650 |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z) and Their Interpretation
| Predicted m/z | Interpretation |
| 94 | Molecular Ion [M]+ |
| 79 | Loss of a methyl group (-CH3) |
| 67 | Loss of an ethyl group (-C2H5) |
| 53 | Propargyl cation or related C4 fragments |
| 41 | Allyl cation or related C3 fragments |
| 39 | Cyclopropenyl cation or related C3 fragments |
Experimental and Computational Methodologies
Experimental Protocols
The following are detailed, standard protocols for the key experimental techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl3, 0.5-1.0 mL) in a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For 1H NMR, a standard pulse sequence is used with a 45° pulse angle and a relaxation delay of 1-2 seconds. For 13C NMR, a proton-decoupled pulse sequence is employed with a 30° pulse angle and a relaxation delay of 2 seconds to obtain quantitative data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). For solid samples, pressure is applied to ensure good contact with the crystal surface. A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1. The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC-MS instrument. The gas chromatograph is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) to separate the components of the sample. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of, for example, 40-400 m/z.
Computational Methodology
The computational predictions presented in this guide were performed using the Gaussian suite of programs. The molecular geometry of this compound was first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
NMR Spectra Prediction: Following geometry optimization, the 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory. The calculated shielding tensors were converted to chemical shifts by referencing to the calculated shielding of tetramethylsilane (TMS) at the same level of theory.
-
IR Spectrum Prediction: The vibrational frequencies and corresponding IR intensities were calculated at the B3LYP/6-31G(d) level of theory. The calculated frequencies are often systematically higher than experimental values, and a scaling factor of 0.9614 is typically applied to the computed harmonic frequencies.
-
Mass Spectrum Prediction: The prediction of the mass spectrum is based on established fragmentation rules for unsaturated hydrocarbons under electron ionization. The stability of the resulting carbocations and radical fragments is a key factor in determining the relative abundance of the fragment ions.
Visualizing the Workflow and Data Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of comparing computational predictions with experimental data and the process of data analysis.
Caption: Workflow for comparing computational and experimental spectroscopic data.
Caption: Logical relationships in spectroscopic data analysis for structural elucidation.
Benchmarking the performance of Hept-5-en-1-yne against other synthetic building blocks
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic chemistry, the choice of building blocks is paramount to the efficiency and success of complex molecular construction. This guide presents a comparative performance benchmark of Hept-5-en-1-yne against other relevant synthetic building blocks, offering researchers, scientists, and drug development professionals a data-driven overview of its capabilities in key organic transformations. The following sections provide quantitative data, detailed experimental protocols, and visualizations to aid in the selection of optimal reagents for synthetic endeavors.
Performance in Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction, a powerful [2+2+1] cycloaddition, is a cornerstone in the synthesis of cyclopentenones, which are prevalent motifs in natural products and pharmaceutical agents. The efficiency of this reaction is highly dependent on the structure of the enyne substrate. Here, we compare the performance of a this compound derivative, 2-phenyl-1-hepten-6-yne, with its homologue, 2-phenyl-1-octen-7-yne, in an intramolecular Pauson-Khand reaction.
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| 2-phenyl-1-hepten-6-yne | 4-phenylbicyclo[3.3.0]oct-1-en-3-one | 12 | 85 | [1] |
| 2-phenyl-1-octen-7-yne | 4-phenylbicyclo[4.3.0]non-1-en-3-one | - | No Reaction | [1] |
The data clearly indicates the superior reactivity of the 1,6-enyne system of 2-phenyl-1-hepten-6-yne over the 1,7-enyne system of its homologue under the tested conditions, which resulted in no product formation.[1] This suggests that the chain length and resulting steric and electronic factors in the transition state play a critical role in the success of the Pauson-Khand reaction.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of 2-phenyl-1-hepten-6-yne
This protocol details the experimental procedure for the intramolecular Pauson-Khand reaction of 2-phenyl-1-hepten-6-yne to yield 4-phenylbicyclo[3.3.0]oct-1-en-3-one.
Materials:
-
2-phenyl-1-hepten-6-yne
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen gas (N₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of 2-phenyl-1-hepten-6-yne (1.0 equivalent) in anhydrous dichloromethane (concentration) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Dicobalt octacarbonyl (1.1 equivalents) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex. The progress of the complex formation can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then stirred for an additional 12 hours at room temperature.
-
Upon completion of the reaction, as indicated by TLC, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-phenylbicyclo[3.3.0]oct-1-en-3-one.
-
The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Reaction Workflow and Logic
The following diagrams illustrate the logical comparison of the substrates in the Pauson-Khand reaction and the general experimental workflow.
Caption: Comparison of Pauson-Khand reaction outcomes.
Caption: Intramolecular Pauson-Khand reaction workflow.
Conclusion
This comparative guide highlights the performance of a this compound derivative in the intramolecular Pauson-Khand reaction, demonstrating its efficacy over a homologous 1,7-enyne. The provided data and experimental protocol serve as a valuable resource for chemists in designing synthetic routes that require the formation of cyclopentenone structures. The superior performance of the 1,6-enyne system underscores the importance of substrate selection in achieving high-yield outcomes in complex organic transformations. Further studies involving this compound and its derivatives in other key reactions such as enyne metathesis and Sonogashira coupling will provide a more comprehensive understanding of its utility as a versatile synthetic building block.
References
Safety Operating Guide
Safe Disposal of Hept-5-en-1-yne: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Hept-5-en-1-yne, a reactive enyne, requires careful handling and adherence to established disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Disposal
The disposal of this compound, like other reactive and potentially flammable organic compounds, is governed by stringent regulations. It is imperative to treat this chemical as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3][4] Improper disposal can lead to environmental contamination and potential safety hazards such as fires or explosions.[1][2]
Hazard Profile of this compound
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Collection:
-
Dedicated Waste Container: Use a designated, leak-proof container made of a material compatible with organic solvents.[3][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable).[3][6] All constituents of a mixture must be listed.[3]
-
Segregation: Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[6]
2. Temporary Storage in the Laboratory:
-
Secure Location: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources.[6] A flammable storage cabinet is the recommended storage location.[6][8]
-
Closed Containers: Keep the waste container tightly sealed when not in use to prevent the release of flammable vapors.[2][6]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[7]
3. Final Disposal:
-
Engage a Licensed Waste Disposal Contractor: The disposal of hazardous chemical waste must be handled by a certified and licensed waste disposal company.[9]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.[3]
-
Collection: Arrange for the collection of the waste container by the disposal service. Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary
For the safe handling and disposal of chemical waste, certain quantitative parameters are crucial. The following table summarizes key data points, where available, for this compound and general flammable liquid waste.
| Parameter | Value/Guideline | Source |
| This compound Molecular Weight | 94.15 g/mol | PubChem |
| Storage of Flammable Liquids Outside Cabinet | Max. 10 gallons (37 liters) per lab | DRS Illinois |
| Container Fill Level | Do not exceed 90% capacity | GAIACA |
| Waste Holding Time (California Example) | Up to 90 days | GAIACA |
| pH for Drain Disposal (General) | Not Applicable (Drain Disposal Prohibited) | ACS |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
- 1. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Personal protective equipment for handling Hept-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Hept-5-en-1-yne (CAS No. 127130-69-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. This compound is a highly flammable and hazardous chemical that requires stringent safety protocols.
Hazard Summary
This compound presents several significant hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). It is classified as a highly flammable liquid and vapor. In addition to its flammability, it can cause skin irritation and may lead to drowsiness or dizziness. Aspiration of this chemical may be fatal if it is swallowed and enters the airways.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 2) | 🔥 | Danger | H225: Highly flammable liquid and vapour. |
| Skin irritation (Category 2) | ❕ | Warning | H315: Causes skin irritation. |
| Specific target organ toxicity — single exposure (Category 3), Central nervous system | ❕ | Warning | H336: May cause drowsiness or dizziness. |
| Aspiration hazard (Category 1) | ☠️ | Danger | H304: May be fatal if swallowed and enters airways. |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | 🐠 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to protect against potential splashes, inhalation, and skin contact.
| Protection Type | Required PPE | Material/Standard |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][2] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Body Protection | Flame-resistant lab coat | A lab coat made of flame-resistant material is essential due to the high flammability of the compound. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | If there is a risk of inhaling vapors, a respirator may be necessary.[3][4] |
| Foot Protection | Closed-toe shoes | Shoes should be made of a material that offers protection against chemical spills. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for use.
-
Work away from any potential ignition sources such as open flames, hot plates, and spark-producing equipment.
-
Have a fire extinguisher (Class B) and a safety shower/eyewash station readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as specified in the table above before entering the designated work area.
3. Handling and Dispensing:
-
Conduct all work with this compound inside a chemical fume hood.
-
Ground and bond containers when transferring the liquid to prevent static discharge.
-
Use non-sparking tools for all operations.
-
Dispense the smallest amount of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
4. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.
-
In case of a spill: Evacuate the area. Use a spill kit with an absorbent material compatible with flammable liquids. Prevent the spill from entering drains.
5. Disposal Plan:
-
All waste containing this compound must be collected in a designated, properly labeled, and sealed container for hazardous waste.
-
The waste container should be stored in a well-ventilated area, away from ignition sources.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste. Do not dispose of it down the drain.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
